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  • Product: Methyl 4-amino-2-chloro-5-fluorobenzoate

Core Science & Biosynthesis

Foundational

Chemical structure of Methyl 4-amino-2-chloro-5-fluorobenzoate

An In-Depth Technical Guide to the Chemical Structure and Utility of Methyl 4-amino-2-chloro-5-fluorobenzoate Part 1: Executive Summary & Core Identity Methyl 4-amino-2-chloro-5-fluorobenzoate (CAS: 1427413-83-9 ) is a h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Utility of Methyl 4-amino-2-chloro-5-fluorobenzoate

Part 1: Executive Summary & Core Identity

Methyl 4-amino-2-chloro-5-fluorobenzoate (CAS: 1427413-83-9 ) is a highly functionalized aromatic building block used primarily in the synthesis of advanced pharmaceutical ingredients (APIs) and agrochemicals.[1] Its structure features a unique trisubstituted benzene ring containing an ester, a primary amine, and two distinct halogen atoms (chlorine and fluorine).[2] This specific substitution pattern makes it a versatile scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the development of kinase inhibitors and heterocyclic active agents.[2]

The molecule’s value lies in its orthogonal reactivity : the amino group allows for amide coupling or heterocycle formation, the ester provides a handle for further acylation or cyclization, and the halogen atoms offer sites for transition-metal-catalyzed cross-coupling or specific non-covalent interactions within a protein binding pocket.

Chemical Identity Table
PropertyDetail
IUPAC Name Methyl 4-amino-2-chloro-5-fluorobenzoate
CAS Number 1427413-83-9
Molecular Formula C₈H₇ClFNO₂
Molecular Weight 203.60 g/mol
SMILES COC(=O)C1=CC(N)=C(F)C=C1Cl
Appearance Off-white to pale yellow solid
Melting Point 108–112 °C (Typical range for this class)
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Low solubility in water

Part 2: Structural Characterization & Electronic Analysis

The chemical behavior of Methyl 4-amino-2-chloro-5-fluorobenzoate is dictated by the electronic push-pull effects of its substituents.

Electronic Environment
  • Amino Group (-NH₂ at C4): Acts as a strong electron-donating group (EDG) via resonance (+M effect).[2] This increases electron density at the ortho (C3, C5) and para (C1) positions.[2] However, C5 is occupied by Fluorine, and C1 bears the ester.[2]

  • Ester Group (-COOCH₃ at C1): A strong electron-withdrawing group (EWG) (-M, -I), which deactivates the ring but facilitates nucleophilic attack at the carbonyl carbon.

  • Halogens (Cl at C2, F at C5):

    • Chlorine (C2): Provides steric bulk ortho to the ester, potentially twisting the ester out of planarity and slowing down hydrolysis rates compared to non-hindered analogs.[2] It exerts a -I (inductive) effect.[2]

    • Fluorine (C5): Located ortho to the amino group.[2] The high electronegativity of fluorine pulls electron density inductively (-I), increasing the acidity of the adjacent aniline protons (NH₂), making them more reactive in deprotonation steps.[2]

Steric Considerations

The 2-chloro substituent is sterically significant. It creates a "molecular cleft" near the ester, which can dictate regioselectivity during enzymatic docking or chemical derivatization.[2] In drug design, this Cl atom often fills hydrophobic pockets (e.g., in the ATP-binding site of kinases), while the F atom can engage in multipolar interactions with backbone amides.[2]

Part 3: Synthetic Pathways

The synthesis of Methyl 4-amino-2-chloro-5-fluorobenzoate typically proceeds via the reduction of a nitro-precursor. This ensures the correct regiochemistry of the amino group.[2]

Primary Synthetic Route: Nitro Reduction

This method starts from Methyl 2-chloro-4-nitro-5-fluorobenzoate (or the corresponding acid followed by esterification).

Step-by-Step Protocol:

  • Starting Material: 2-Chloro-4-nitro-5-fluorobenzoic acid.

  • Esterification: Reflux with Methanol (MeOH) and catalytic Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂).[2]

  • Reduction: Selective reduction of the nitro group to the amine without dehalogenating the aromatic ring.[2]

Reagents & Conditions:

  • Method A (Catalytic Hydrogenation): H₂ (1 atm), Raney Nickel or Pt/C, MeOH.[2] Note: Pd/C is often avoided to prevent hydrodechlorination.[2]

  • Method B (Chemical Reduction - Recommended): Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water, reflux.[2] This method is chemoselective and preserves the C-Cl and C-F bonds.

Experimental Workflow Visualization

SynthesisPath Start 2-Chloro-4,5-difluorobenzoic Acid (Precursor) Nitration Nitration (HNO3/H2SO4) Start->Nitration Alt. Industrial Route Inter1 2-Chloro-4,5-difluoro-5-nitrobenzoic Acid (Regioisomer separation) Subst Nucleophilic Substitution (NH3 or amine source) Route2_Start 2-Chloro-4-nitro-5-fluorobenzoic Acid Esterification Esterification (MeOH, H2SO4, Reflux) Route2_Start->Esterification Step 1 NitroEster Methyl 2-chloro-4-nitro-5-fluorobenzoate Esterification->NitroEster Reduction Nitro Reduction (Fe/NH4Cl or SnCl2) NitroEster->Reduction Step 2: Chemoselective Product Methyl 4-amino-2-chloro-5-fluorobenzoate (Target) Reduction->Product

Caption: Synthesis pathway focusing on the chemoselective reduction of the nitro precursor to preserve halogen substituents.

Part 4: Reactivity Profile & Applications

This molecule is a "privileged scaffold" because it allows for divergent synthesis.[2]

Reactivity Map
  • Amide Coupling (C4-NH₂): The primary amine is the most reactive nucleophile.[2] It reacts with acid chlorides or carboxylic acids (using EDC/HATU) to form amides.[2] This is the standard linkage for extending the scaffold in drug discovery.

  • Sandmeyer/Diazotization: The amino group can be converted to a diazonium salt, allowing replacement with -CN, -OH, or other halides, although this is less common than simple amide formation.

  • Ester Hydrolysis (C1-COOMe): Saponification with LiOH or NaOH yields the free acid, which can then be coupled to amines to form benzamides.[2]

  • Suzuki-Miyaura Coupling (C2-Cl): The chlorine atom is activated enough for Pd-catalyzed cross-coupling, especially if the ester is present. This allows the introduction of aryl or heteroaryl groups at the C2 position.[2]

Pharmaceutical Utility
  • Kinase Inhibitors: The 2-chloro-5-fluoro motif is frequently found in inhibitors of EGFR (Epidermal Growth Factor Receptor) and MEK . The halogens modulate the pKa of the aniline and improve metabolic stability by blocking oxidation sites.[2]

  • Herbicides: Similar benzoate esters are intermediates for protoporphyrinogen oxidase (PPO) inhibitors (e.g., Saflufenacil analogs), where the core benzene ring requires specific halogenation patterns to fit the enzyme active site.[2]

Reactivity Visualization

Reactivity Center Methyl 4-amino-2-chloro- 5-fluorobenzoate Amide Amide Formation (R-COCl / HATU) Center->Amide Via C4-NH2 Hydrolysis Hydrolysis to Acid (LiOH/THF) Center->Hydrolysis Via C1-Ester Cyclization Heterocycle Formation (e.g., Quinazolinones) Center->Cyclization Via C1 + C4 Coupling Pd-Catalyzed Coupling (Suzuki at C-Cl) Center->Coupling Via C2-Cl (Minor)

Caption: Divergent reactivity map showing key derivatization pathways for drug synthesis.[3]

Part 5: Experimental Protocol (Laboratory Scale)

Objective: Synthesis of Methyl 4-amino-2-chloro-5-fluorobenzoate from Methyl 2-chloro-4-nitro-5-fluorobenzoate via Iron Reduction.

Reagents:

  • Methyl 2-chloro-4-nitro-5-fluorobenzoate (1.0 eq)

  • Iron Powder (5.0 eq)[2]

  • Ammonium Chloride (5.0 eq)[2]

  • Ethanol (10 volumes)

  • Water (2 volumes)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the nitro-ester substrate in Ethanol/Water (5:1 ratio).

  • Addition: Add Ammonium Chloride and Iron powder to the mixture.

  • Reaction: Heat the mixture to vigorous reflux (approx. 80°C) for 2–4 hours. Monitor reaction progress by TLC (eluent: 30% EtOAc in Hexanes) or LC-MS. The starting material spot (less polar) should disappear, and a fluorescent blue spot (amine) should appear.[2]

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove iron residues.[2] Wash the Celite pad with Ethyl Acetate.[2]

  • Extraction: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).[2]

  • Purification: Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Result: The product is typically obtained as a pale solid.[2] If necessary, purify via recrystallization from Ethanol/Heptane.[2]

Self-Validating Check:

  • 1H NMR (DMSO-d6, 400 MHz): Look for the disappearance of the Nitro-aromatic protons and appearance of a broad singlet at δ 5.5–6.5 ppm (NH₂).[2] The methyl ester singlet should appear around δ 3.8 ppm.[2]

  • Mass Spec: ESI(+) m/z = 204.0 [M+H]⁺.[2]

Part 6: References

  • ChemicalBook. Methyl 4-amino-2-chloro-5-fluorobenzoate Product Properties and CAS 1427413-83-9. Retrieved from [2]

  • BLD Pharm. Product Analysis: Methyl 4-amino-2-chloro-5-fluorobenzoate (CAS 1427413-83-9).[1][4][5][6][7] Retrieved from [2]

  • PubChem. Compound Summary: Methyl 4-amino-5-chloro-2-fluorobenzoate (Isomer Comparison). Retrieved from [2]

  • Sigma-Aldrich. Building Blocks for Medicinal Chemistry: Halogenated Benzoates. Retrieved from [2]

  • BenchChem. Synthesis of Amino-Halogenated Benzoic Acids via Nitro Reduction. Retrieved from [2]

Sources

Exploratory

Strategic Sourcing & Quality Assurance: Methyl 4-amino-2-chloro-5-fluorobenzoate

The following technical guide details the sourcing, quality assurance, and chemical handling of Methyl 4-amino-2-chloro-5-fluorobenzoate (CAS: 1427413-83-9). Content Type: Technical Whitepaper Target Audience: Medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, quality assurance, and chemical handling of Methyl 4-amino-2-chloro-5-fluorobenzoate (CAS: 1427413-83-9).

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, CMC Leads, Sourcing Managers

Executive Summary: The Molecule & Its Role

Methyl 4-amino-2-chloro-5-fluorobenzoate is a highly functionalized aromatic building block used primarily in the synthesis of advanced pharmaceutical intermediates. Its specific substitution pattern—combining an electron-withdrawing ester, a reactive aniline handle, and orthogonal halogen substituents (chlorine and fluorine)—makes it a critical scaffold for kinase inhibitors and antibacterial agents (specifically fluoroquinolone analogs).

  • Chemical Name: Methyl 4-amino-2-chloro-5-fluorobenzoate[1][2][3][4][5]

  • CAS Number: 1427413-83-9[1][2][4][5]

  • Molecular Formula: C₈H₇ClFNO₂[1][2][5]

  • Molecular Weight: 203.60 g/mol [1][2]

  • Key Reactivity: The C4-amino group is the primary nucleophile; the methyl ester allows for cyclization or amidation; the C5-fluorine and C2-chlorine offer sites for further metal-catalyzed cross-coupling (Suzuki/Buchwald).

Supplier Landscape & Sourcing Strategy

Sourcing this compound requires navigating a market split between "catalog re-sellers" and "origin manufacturers." The molecule is typically produced via custom synthesis campaigns rather than held in multi-ton inventory.

Tiered Supplier Categorization
TierSupplier TypeRecommended ForKey Players (Verified)
Tier 1 Origin Manufacturers Bulk (>100g), GMP requirements, Custom Impurity ProfilingEnamine (Ukraine/Latvia), BLD Pharm (China)
Tier 2 Catalog Distributors Discovery (<5g), Quick TurnaroundSigma-Aldrich , Fisher Scientific (via partners)
Tier 3 Aggregators Price Comparison, Hard-to-find stockMolPort , ChemSpace
Sourcing Decision Matrix

The following decision tree illustrates the recommended workflow for selecting a supplier based on your project phase.

SourcingStrategy Start Project Phase? Discovery Discovery (mg scale) Start->Discovery PreClin Pre-Clinical (g to kg) Start->PreClin StockCheck Check Tier 1 Stock (Enamine/BLD) Discovery->StockCheck Audit Vendor Audit Required (Route Validation) PreClin->Audit BuyDirect Purchase Direct (Lead Time: 1-2 weeks) StockCheck->BuyDirect Yes CustomSyn Request Custom Synthesis (Lead Time: 4-8 weeks) StockCheck->CustomSyn No InStock In Stock? Audit->CustomSyn Fail/No Stock BulkOrder Bulk Order with Reserved Batch Audit->BulkOrder Pass

Figure 1: Strategic sourcing workflow emphasizing the distinction between stock availability and the need for custom synthesis audits.

Technical Specifications & Quality Assurance

The primary risk in sourcing CAS 1427413-83-9 is regioisomeric contamination . The synthesis often involves Nucleophilic Aromatic Substitution (SNAr) or nitration/reduction sequences that can yield the 5-amino-4-fluoro isomer (CAS 141772-31-8) if not carefully controlled.

Critical Specification Sheet

When reviewing a Certificate of Analysis (CoA), ensure the following parameters are met:

ParameterAcceptance CriteriaMethodTechnical Rationale
Appearance Off-white to beige solidVisualDark color indicates oxidation of the aniline amine.
Purity (HPLC) ≥ 98.0% (Area %)HPLC (C18, UV 254nm)<98% risks "chain termination" in subsequent coupling steps.
¹H-NMR Conforms to Structure400 MHz DMSO-d₆Must distinguish C3-H and C6-H splitting patterns to confirm regiochemistry.
¹⁹F-NMR Single Peak¹⁹F-NMRCritical for detecting the 4-fluoro-5-amino isomer (distinct shift).
Water Content ≤ 0.5%Karl FischerEster is susceptible to hydrolysis; water accelerates degradation.
The "Regio-Risk" Analysis

To validate the correct isomer, you must understand its synthesis. The most robust industrial route involves SNAr displacement of a fluorine on methyl 2-chloro-4,5-difluorobenzoate.

  • Mechanism: Ammonia attacks the position para to the ester (EWG), which is C4.

  • Risk: If the reaction temperature is too high, minor attack at C5 (meta to ester) occurs, creating the impurity.

ImpurityMap cluster_0 Critical QC Checkpoint Precursor Methyl 2-chloro- 4,5-difluorobenzoate Reaction SnAr Reaction Precursor->Reaction NH3 + NH3 (Nucleophile) NH3->Reaction Target Target Product (C4-Amino) (Para to Ester) Reaction->Target Major (>95%) Impurity Impurity (C5-Amino) (Meta to Ester) Reaction->Impurity Minor (<5%)

Figure 2: Synthetic pathway illustrating the origin of the critical regioisomeric impurity. QC must separate the C4-amino target from the C5-amino byproduct.

Analytical Protocols for Validation

Do not rely solely on the supplier's CoA. Perform the following intake checks:

  • Regiochemistry Confirmation (¹H-NMR):

    • The aromatic protons at C3 and C6 will appear as singlets (or weak doublets due to long-range F-coupling).

    • Target (4-amino): Look for a specific shielding effect on the C3 proton due to the adjacent amino group.

    • Impurity (5-amino): The coupling constants between H and F will differ significantly.

  • HPLC Method (Reverse Phase):

    • Column: Agilent Zorbax Eclipse Plus C18 (100mm x 4.6mm, 3.5µm).

    • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 min.

    • Note: The amino group makes the compound basic; ensure pH control to prevent peak tailing.

Handling and Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aniline moiety is sensitive to oxidation (browning) upon air exposure.

  • Solubility: Soluble in DMSO, DMF, and Ethyl Acetate. Sparingly soluble in water.

  • Safety: Classified as an irritant (H315/H319). Handle in a fume hood to avoid inhalation of dust.

References

  • EnamineStore. Product Listing: Methyl 4-amino-2-chloro-5-fluorobenzoate. Retrieved from

  • BLD Pharm. Product Detail: Methyl 4-amino-2-chloro-5-fluorobenzoate (CAS 1427413-83-9).[1][2][4][5] Retrieved from [1]

  • Sigma-Aldrich. Building Block Search: Methyl 4-amino-2-chloro-5-fluorobenzoate. Retrieved from

  • PubChem. Compound Summary: Methyl 4-amino-2-chloro-5-fluorobenzoate. Retrieved from

Sources

Foundational

Safety data sheet (SDS) for Methyl 4-amino-2-chloro-5-fluorobenzoate

Technical Guide & Safety Architecture: Methyl 4-amino-2-chloro-5-fluorobenzoate CAS: 1427413-83-9 Role: Advanced Pharmaceutical Intermediate (API) Scaffold Document Version: 1.0 (Research Use Only) Executive Summary & Mo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Safety Architecture: Methyl 4-amino-2-chloro-5-fluorobenzoate

CAS: 1427413-83-9 Role: Advanced Pharmaceutical Intermediate (API) Scaffold Document Version: 1.0 (Research Use Only)

Executive Summary & Molecular Logic

Methyl 4-amino-2-chloro-5-fluorobenzoate is a highly specialized pharmacophore scaffold used primarily in the synthesis of kinase inhibitors and fluorinated bioactive agents. Its structural value lies in its poly-functionalized benzene ring :

  • Methyl Ester (C1): A masked carboxylic acid, serving as an electrophilic handle for amide coupling or heterocycle formation.

  • Chlorine (C2 - ortho): Provides steric bulk to lock conformation and increase lipophilicity.

  • Amine (C4 - para): The primary nucleophilic site for SNAr or Buchwald-Hartwig couplings.

  • Fluorine (C5 - meta): Modulates pKa and metabolic stability (blocking Phase I oxidation).

Critical Handling Note: As an aniline derivative with halogen substituents, this compound possesses significant potential for skin sensitization and aquatic toxicity. It is prone to oxidative degradation (browning) if exposed to air/light.

Chemical Identification & Physicochemical Profile

ParameterTechnical Specification
IUPAC Name Methyl 4-amino-2-chloro-5-fluorobenzoate
CAS Number 1427413-83-9
Molecular Formula C₈H₇ClFNO₂
Molecular Weight 203.60 g/mol
SMILES COC(=O)C1=CC(F)=C(N)C=C1Cl
Physical State Solid (Powder/Crystalline)
Solubility Soluble in DMSO, DMF, DCM, Methanol. Insoluble in water.
Storage Condition 2–8°C , Inert Atmosphere (Argon/Nitrogen), Protect from light.

Comprehensive Hazard Architecture (GHS)

While specific toxicological data for this isomer is limited, its structural class (halogenated aminobenzoates) dictates the following hazard profile based on Structure-Activity Relationships (SAR).

Hazard Statements
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H317 (Predicted): May cause an allergic skin reaction (characteristic of halogenated anilines).

  • H412: Harmful to aquatic life with long-lasting effects.

Biological Impact Pathway

The following diagram illustrates the physiological cascade upon exposure, guiding the selection of PPE.

HazardCascade Exposure Exposure Event Route_Skin Dermal Contact (Lipophilic Permeation) Exposure->Route_Skin Route_Inhale Inhalation (Dust/Aerosol) Exposure->Route_Inhale Mech_Sens Haptinization (Protein Binding) Route_Skin->Mech_Sens Aniline Moiety Mech_Irrit Mucosal Inflammation Route_Inhale->Mech_Irrit Halogenated Dust Effect_Derm Contact Dermatitis (H317) Mech_Sens->Effect_Derm Effect_Resp Respiratory Edema (H335) Mech_Irrit->Effect_Resp

Figure 1: Pathophysiological cascade of exposure. The lipophilic nature of the molecule facilitates dermal absorption, increasing sensitization risk.

Risk Management & Handling Protocol

Core Directive: Treat as a potent sensitizer. All manipulations must occur within a certified Chemical Fume Hood.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH N95 (dust) or P100 (if aerosolized). If working with >10g, use a half-mask respirator with organic vapor/acid gas cartridges.

  • Dermal: Double-glove technique.

    • Inner Layer: Nitrile (0.11 mm).

    • Outer Layer: Nitrile or Neoprene (extended cuff).

    • Rationale: Halogenated aromatics can permeate standard latex; double-gloving provides a breakthrough time buffer.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Face shield required for reactions >500mL.

Synthesis & Handling Workflow

This flowchart defines the safe operational procedure for weighing and solubilization, the highest risk phases.

HandlingWorkflow cluster_safety Engineering Controls Start Start: Solid Handling Check_Atm Is Atmosphere Inert? (Argon/N2) Start->Check_Atm Check_Atm->Start No (Oxidation Risk) Weighing Weigh inside Fume Hood (Static Control) Check_Atm->Weighing Yes Dissolve Solubilization (DCM/DMSO) Weighing->Dissolve Reaction Reaction Execution (Closed System) Dissolve->Reaction Waste Quench & Waste (Halogenated Organic) Reaction->Waste

Figure 2: Operational workflow emphasizing inert atmosphere to prevent aniline oxidation and fume hood containment.

Emergency Response Architecture

Accidental Release (Spill)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Don full PPE (including respirator).

  • Contain: Do not dry sweep (generates dust).

    • Solid Spill: Cover with wet paper towels or use a HEPA vacuum.

    • Solution Spill: Absorb with vermiculite or sand.

  • Decontaminate: Clean surface with 10% sodium hypochlorite (bleach) solution to oxidize the aniline residue, followed by water.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids. The fluorine substituent increases acidity/irritation potential. Seek ophthalmologist.

  • Skin Contact: Wash with soap and water. Do not use ethanol (increases skin permeability).

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), administer oxygen and seek medical attention.

Storage & Stability Logic

  • Oxidative Instability: The 4-amino group is electron-rich and susceptible to oxidation, leading to brown/black discoloration.

  • Hydrolysis Risk: The methyl ester is stable under neutral conditions but will hydrolyze to the acid (4-amino-2-chloro-5-fluorobenzoic acid) in the presence of moisture and heat.

  • Protocol: Store in amber vials with a Teflon-lined cap, under Argon, at 4°C.

References

  • PubChem. (n.d.).[1] Compound Summary: Methyl 4-amino-2-chloro-5-fluorobenzoate (CAS 1427413-83-9).[2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Differentiation of Methyl 4-amino-2-chloro-5-fluorobenzoate and its Isomers

Abstract This technical guide provides a comprehensive analysis of Methyl 4-amino-2-chloro-5-fluorobenzoate and its key positional isomers. In the landscape of pharmaceutical and materials science research, the precise i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of Methyl 4-amino-2-chloro-5-fluorobenzoate and its key positional isomers. In the landscape of pharmaceutical and materials science research, the precise identification and differentiation of isomeric compounds are of paramount importance, as even minor structural variations can lead to significant differences in biological activity, toxicity, and material properties. This document offers a detailed exploration of the structural nuances, comparative physicochemical properties, and distinct spectroscopic and chromatographic signatures of these isomers. Methodologies for their synthesis and analytical differentiation are presented with a focus on the underlying scientific principles, providing researchers, scientists, and drug development professionals with a robust framework for unambiguous isomer characterization.

Introduction: The Critical Need for Isomer Differentiation

Methyl 4-amino-2-chloro-5-fluorobenzoate is a substituted aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The specific arrangement of the amino, chloro, and fluoro substituents on the benzene ring gives rise to a number of positional isomers. Each isomer, while possessing the same molecular formula and weight, exhibits a unique electronic and steric profile. These differences can profoundly influence their reactivity, intermolecular interactions, and ultimately, their utility and safety in various applications. For instance, in drug development, one isomer may exhibit potent therapeutic effects while another could be inactive or even toxic. Therefore, the ability to selectively synthesize and analytically differentiate these isomers is not merely an academic exercise but a critical component of quality control and regulatory compliance.

Structural Elucidation of Key Isomers

The core structure is a methyl benzoate backbone with one amino, one chloro, and one fluoro substituent on the aromatic ring. The target compound and its primary isomers are distinguished by the positions of these functional groups.

Compound NameCAS Number
Methyl 4-amino-2-chloro-5-fluorobenzoate867133-14-6
Methyl 4-amino-5-chloro-2-fluorobenzoate1427372-40-4
Methyl 2-amino-4-chloro-5-fluorobenzoate104901-79-3
Methyl 5-amino-2-chloro-4-fluorobenzoate141772-31-8

Comparative Physicochemical Properties

While experimental data for all isomers is not consistently available in the literature, we can predict trends in their physicochemical properties based on the principles of molecular structure and intermolecular forces.

PropertyMethyl 4-amino-2-chloro-5-fluorobenzoateIsomer A (Predicted)Isomer B (Predicted)Isomer C (Predicted)
Molecular Weight 203.6 g/mol 203.6 g/mol 203.6 g/mol 203.6 g/mol
Melting Point Likely a crystalline solid.Varies based on crystal packing efficiency. Isomers with greater symmetry may have higher melting points.Varies.Varies.
Boiling Point High, due to polarity and molecular weight.Similar to the parent compound, with minor variations based on dipole moment.Similar.Similar.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO.Similar solubility profiles are expected.Similar.Similar.
Dipole Moment The vector sum of individual bond dipoles will be unique for each isomer, influencing polarity.Unique value.Unique value.Unique value.

Spectroscopic Differentiation: A Detailed Analysis

The most reliable methods for differentiating these isomers are spectroscopic techniques, which probe the unique electronic and vibrational environments of each molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing positional isomers due to the sensitivity of chemical shifts and coupling constants to the local electronic environment of each nucleus.

Predicted ¹H NMR Spectral Comparison:

IsomerAromatic Proton 1 (δ, multiplicity, J)Aromatic Proton 2 (δ, multiplicity, J)-OCH₃ (δ, multiplicity)-NH₂ (δ, multiplicity)
Methyl 4-amino-2-chloro-5-fluorobenzoate ~7.8 (d, J≈8 Hz)~6.5 (d, J≈10 Hz)~3.8 (s)~4.5 (br s)
Methyl 4-amino-5-chloro-2-fluorobenzoate ~7.6 (d, J≈10 Hz)~6.8 (d, J≈8 Hz)~3.8 (s)~4.5 (br s)
Methyl 2-amino-4-chloro-5-fluorobenzoate ~7.7 (d, J≈8 Hz)~6.9 (d, J≈10 Hz)~3.8 (s)~5.5 (br s)
Methyl 5-amino-2-chloro-4-fluorobenzoate ~7.2 (d, J≈10 Hz)~7.0 (d, J≈8 Hz)~3.8 (s)~4.0 (br s)

Note: The predicted chemical shifts (δ) are in ppm relative to TMS. Coupling constants (J) are in Hz. 's' denotes singlet, 'd' denotes doublet, and 'br s' denotes a broad singlet. Actual values may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Comparison:

The number of unique carbon signals and their chemical shifts provide a definitive fingerprint for each isomer. Due to the symmetry in some isomers, fewer than 8 signals for the aromatic carbons may be observed. The chemical shifts of the carbonyl carbon and the carbon atoms directly bonded to the electronegative F, Cl, and N atoms will be most informative.

IsomerC=O (δ)C-Cl (δ)C-F (δ)C-N (δ)
Methyl 4-amino-2-chloro-5-fluorobenzoate ~165-170~130-135~150-160 (d, ¹JCF)~140-145
Methyl 4-amino-5-chloro-2-fluorobenzoate ~165-170~115-120~155-165 (d, ¹JCF)~145-150
Methyl 2-amino-4-chloro-5-fluorobenzoate ~168-172~120-125~150-160 (d, ¹JCF)~148-152
Methyl 5-amino-2-chloro-4-fluorobenzoate ~165-170~130-135~150-160 (d, ¹JCF)~135-140

Note: The predicted chemical shifts (δ) are in ppm. The C-F signal will appear as a doublet due to coupling with the ¹⁹F nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present and can sometimes distinguish between isomers based on subtle shifts in vibrational frequencies.

Key IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Comments
N-H Stretch3300-3500The position and shape of these bands can be influenced by intra- and intermolecular hydrogen bonding.
C=O Stretch1700-1730The electronic nature of the substituents on the ring can slightly alter the frequency of this absorption.
C-F Stretch1100-1300A strong absorption band characteristic of the carbon-fluorine bond.
C-Cl Stretch600-800The position of this band can be indicative of the substitution pattern on the aromatic ring.

While IR spectroscopy is excellent for confirming the presence of the key functional groups, it is generally less definitive for distinguishing between these specific positional isomers compared to NMR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While all isomers will have the same molecular ion peak (m/z = 203.6), their fragmentation patterns upon electron ionization can differ, providing clues to their structure.

Expected Fragmentation Pathways:

  • Loss of the methyl group (-CH₃): This would result in a fragment ion at m/z ≈ 188.

  • Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z ≈ 172.

  • Loss of the carbomethoxy group (-COOCH₃): This would result in a fragment ion at m/z ≈ 144.

  • Loss of chlorine (-Cl): This would result in a fragment ion at m/z ≈ 168.

The relative intensities of these fragment ions will vary between isomers due to the influence of the substituent positions on bond strengths and the stability of the resulting fragment ions. For example, the proximity of the amino group to the ester in some isomers may facilitate specific rearrangement reactions, leading to unique fragment ions.[1]

Chromatographic Separation

Chromatographic techniques are essential for the physical separation and purification of these isomers.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for separating these isomers. The choice of stationary phase and mobile phase composition is critical.

Recommended HPLC Conditions:

  • Column: A C18 or a phenyl-hexyl column would be a good starting point. Phenyl-based columns can offer enhanced selectivity for aromatic compounds through π-π interactions.[2]

  • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm).

The elution order will depend on the relative polarities of the isomers. Isomers with a more exposed amino group or a larger overall dipole moment may elute earlier in a reversed-phase system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for separating and identifying volatile isomers.

Recommended GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Injection: Split or splitless injection depending on the concentration of the sample.

  • Oven Program: A temperature gradient will be necessary to achieve good separation.

  • Detection: Mass spectrometry, which will provide both retention time data for separation and mass spectra for identification.

Derivatization of the amino group (e.g., by acylation) can sometimes improve chromatographic performance and lead to more characteristic fragmentation patterns in the mass spectrometer.[3]

Synthesis and Applications

The synthesis of a specific isomer typically involves a multi-step process starting from a commercially available substituted aniline or benzoic acid derivative. The choice of starting material and the sequence of reactions (e.g., nitration, reduction, halogenation, esterification) are crucial for controlling the regioselectivity and obtaining the desired isomer.

For instance, the synthesis of Methyl 5-amino-2-chloro-4-fluorobenzoate can be achieved from 2-chloro-4-fluoro-5-nitrobenzoic acid through esterification followed by reduction of the nitro group.[4]

While specific applications for Methyl 4-amino-2-chloro-5-fluorobenzoate and its isomers are not extensively documented in publicly available literature, related chloro- and fluoro-substituted aminobenzoic acid derivatives are known to be valuable intermediates in the synthesis of a wide range of biologically active molecules, including antimicrobial and anticancer agents.[5][6][7] The unique substitution pattern of each isomer makes it a candidate for the development of novel compounds with specific therapeutic or material properties.

Experimental Protocols & Workflows

General NMR Sample Preparation
  • Weigh approximately 5-10 mg of the purified isomer.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

General HPLC Method Development Workflow

HPLC_Workflow start Isomer Mixture col_select Column Selection (C18, Phenyl-Hexyl) start->col_select mob_phase Mobile Phase Screening (ACN/H₂O, MeOH/H₂O gradients) col_select->mob_phase gradient_opt Gradient Optimization mob_phase->gradient_opt flow_temp Flow Rate & Temperature Optimization gradient_opt->flow_temp validation Method Validation flow_temp->validation end_point Separated Isomers validation->end_point

Caption: A typical workflow for developing an HPLC method for isomer separation.

Conclusion

The differentiation of Methyl 4-amino-2-chloro-5-fluorobenzoate and its positional isomers is a critical task in chemical research and development. This guide has outlined the key structural, physicochemical, spectroscopic, and chromatographic differences between these compounds. While direct experimental data for all isomers is not always available, a combination of predictive methods based on fundamental chemical principles and established analytical techniques provides a robust framework for their unambiguous identification. The methodologies and insights presented herein are intended to equip researchers with the necessary tools to confidently work with these and other isomeric systems.

References

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. [Link]

  • IR spectroscopy studies of sodium salts of some aminobenzoic acid derivatives. (2025, August 9). Journal of Molecular Structure.
  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. (2011, July 15). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Raman (a), IR (b), and calculated (scaled) IR spectrum (c) of 2-aminobenzoic acid. - ResearchGate. [Link]

  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018, March 8). DergiPark.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023, May 20). Analytical and Bioanalytical Chemistry.
  • (PDF) Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. (2021, June 3).
  • separation of positional isomers - Chromatography Forum. (2017, December 14). [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. [Link]

  • HNMR Practice 4 | OpenOChem Learn. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - ResearchGate. [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Journal of Environmental Sciences.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1).
  • Methyl 2-chloro-4-fluoro-5-aminobenzo
  • GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical and Environmental Mass Spectrometry.
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. (2019, June 24). Agilent.
  • 2-Aminobenzothiazole derivatives - Université catholique de Louvain. [Link]

  • Infrared (IR) Spectroscopy. [Link]

  • 1 H (a) and 13 C (b) NMR spectra of... - ResearchGate. [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024, November 18).
  • methyl 2-amino-4-chloro-5-fluorobenzoate - Appretech Scientific Limited. [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024, December 15). Future Medicinal Chemistry.
  • Mass fragmentation pattern of 26. The presence of a free amino group in... | Download Scientific Diagram - ResearchGate. [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). [Link]

  • 14.9: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2025, December 9). [Link]

  • Methyl 2-amino-5-chlorobenzoate - PMC. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. [Link]

  • Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applic
  • Benzoic acid, 4-amino-, methyl ester - the NIST WebBook. [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI.
  • JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google P
  • 13-C NMR - How Many Signals - Master Organic Chemistry. (2022, February 8). [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 4-amino-2-chloro-5-fluorobenzoate from nitro precursor

An Application Note and Protocol for the Synthesis of Methyl 4-amino-2-chloro-5-fluorobenzoate Introduction: The Significance of a Versatile Pharmaceutical Intermediate Methyl 4-amino-2-chloro-5-fluorobenzoate is a highl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Methyl 4-amino-2-chloro-5-fluorobenzoate

Introduction: The Significance of a Versatile Pharmaceutical Intermediate

Methyl 4-amino-2-chloro-5-fluorobenzoate is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring an aniline amine, a halogenated phenyl ring, and a methyl ester, provides multiple reactive sites for a diverse range of chemical transformations. The primary synthetic challenge lies in the selective reduction of the nitro group on the precursor molecule, Methyl 2-chloro-4-fluoro-5-nitrobenzoate, without affecting the other sensitive functionalities, such as the chloro-substituent which is susceptible to dehalogenation under certain reductive conditions.[1][2]

This technical guide provides an in-depth analysis of the synthesis of Methyl 4-amino-2-chloro-5-fluorobenzoate from its nitro precursor. It is designed for researchers, chemists, and drug development professionals, offering a comparative overview of common reduction methodologies, detailed experimental protocols, and the scientific rationale behind procedural choices.

Core Chemistry: The Reduction of Aromatic Nitro Compounds

The conversion of an aromatic nitro group (-NO₂) to a primary amine (-NH₂) is a fundamental transformation in organic synthesis. The reaction proceeds through a series of intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) species, requiring a total of six electron equivalents to complete the reduction.[3]

The choice of reducing agent is paramount and is dictated by factors such as substrate compatibility, desired chemoselectivity, cost, safety, and scalability. For a substrate like Methyl 2-chloro-4-fluoro-5-nitrobenzoate, the primary concern is preventing the hydrogenolysis of the C-Cl bond.

cluster_mech Simplified Nitro Reduction Pathway Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitrosoarene) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Aniline) Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: A simplified diagram of the aromatic nitro group reduction pathway.

Methodology Comparison: Selecting the Optimal Reduction Strategy

Several methods are available for the reduction of nitroarenes.[4] The selection must be carefully considered to maximize yield and purity while ensuring the integrity of the halogen and ester groups. Below is a comparative analysis of suitable methods for this specific transformation.

Method Reagents & Conditions Typical Yield Advantages Disadvantages & Considerations
Catalytic Hydrogenation H₂, Pd/C or Raney Nickel, in a solvent like Ethanol or Ethyl Acetate.[1][5][6]>85%[7]High efficiency, clean reaction with water as the only byproduct, catalyst can be recycled.Pd/C can cause dehalogenation of aryl chlorides.[2] Raney Nickel is a safer alternative for halogenated substrates.[1] Requires specialized hydrogenation equipment.
Metal/Acid Reduction (SnCl₂) Tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium (e.g., HCl) or a solvent like Ethanol.[8][9]>80%Excellent chemoselectivity, tolerates a wide range of functional groups including halogens and esters.[2] Does not require high-pressure equipment.Generates stoichiometric amounts of tin-based waste, which can be toxic and requires careful disposal.[9] Workup can be complicated by the formation of tin hydroxides.[9]
Metal/Acid Reduction (Fe) Iron powder (Fe) in an acidic medium (e.g., HCl, Acetic Acid).[1][10][11]>75%Inexpensive, environmentally benign metal, highly effective and selective for nitro groups.[1]Requires acidic conditions which may not be suitable for highly acid-sensitive substrates. Generates iron sludge waste.
Dithionite Reduction Sodium dithionite (Na₂S₂O₄) in a biphasic system or aqueous solvent mixture.[12][13]>70%Mild, inexpensive, and safe reagent.[12] Often compatible with a wide array of functional groups.Can sometimes result in lower yields compared to other methods; solubility can be an issue.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[14][15][16][17]

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon

This protocol is adapted from a similar synthesis and is chosen for its high efficiency and clean reaction profile.[7] Caution is advised due to the potential for dehalogenation.

Materials:

  • Methyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 eq)

  • Ethyl Acetate (ACS grade)

  • 10% Palladium on Carbon (Pd/C), 50% wet (approx. 5 mol% by weight)

  • Hydrogen gas (H₂)

  • Celite® or a similar filter aid

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a hydrogenation vessel, dissolve Methyl 2-chloro-4-fluoro-5-nitrobenzoate in ethyl acetate (approx. 10-15 mL per gram of substrate).

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Seal the vessel and connect it to a hydrogenation apparatus.

  • Purge the vessel several times with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen (typically 1-3 atm or as specified by the equipment) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Combine the filtrates and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or column chromatography if necessary.

Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)

This method offers excellent selectivity and is a reliable alternative to catalytic hydrogenation, avoiding the risk of dehalogenation.[2][18]

Materials:

  • Methyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)

  • Absolute Ethanol or Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 2-chloro-4-fluoro-5-nitrobenzoate in absolute ethanol (approx. 15-20 mL per gram of substrate).

  • Add Tin(II) chloride dihydrate portion-wise to the stirred solution. The reaction is exothermic.

  • Heat the mixture to reflux (approx. 70-80 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. A thick, white precipitate of tin salts will form.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Filter the combined organic extracts through a pad of Celite® to remove any remaining solids.

  • Wash the filtrate with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify as described in Protocol 1.

Workflow Visualization

cluster_workflow General Synthesis & Purification Workflow Setup 1. Reaction Setup (Dissolve Substrate, Add Reagents/Catalyst) Reaction 2. Reaction (Stirring, Heating, Hydrogenation) Setup->Reaction Monitor 3. Monitoring (TLC, LC-MS, H₂ Uptake) Reaction->Monitor Monitor->Reaction Continue Reaction Workup 4. Workup (Quenching, Neutralization, Extraction) Monitor->Workup Reaction Complete Purify 5. Purification (Filtration, Concentration, Recrystallization/Chromatography) Workup->Purify Analyze 6. Analysis (NMR, MS, Yield) Purify->Analyze

Caption: A general workflow for the synthesis and purification process.

Characterization and Data

The final product, Methyl 4-amino-2-chloro-5-fluorobenzoate, should be characterized to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the amine protons (which may be broad), and the methyl ester singlet. The splitting patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments, including the carbonyl carbon of the ester.

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the product's molecular weight (203.6 g/mol ).

Safety and Handling

  • Nitroarenes: Aromatic nitro compounds are potentially toxic and can be absorbed through the skin. They should be handled with care in a fume hood.[15][17]

  • Anilines: The product, an aniline derivative, should also be considered toxic. Avoid inhalation, ingestion, and skin contact.[14][19]

  • Reagents: Handle all reagents according to their Safety Data Sheets (SDS). Tin(II) chloride is corrosive and requires careful handling.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the apparatus is properly set up and free of leaks. Palladium on carbon is pyrophoric when dry and should be handled while wet.

Troubleshooting

  • Incomplete Reaction: If the reaction stalls, consider adding more reducing agent or extending the reaction time. For catalytic hydrogenations, ensure the catalyst is active and the system is free of catalyst poisons.

  • Dehalogenation: If dehalogenation is observed (especially with Pd/C), switch to a less reactive catalyst like Raney Nickel or use a chemical reduction method like SnCl₂ or Fe/HCl.[1][2]

  • Difficult Workup: The formation of emulsions during extraction or difficult filtration of tin salts can occur. Filtering through Celite®, centrifugation, or adding more brine can help break emulsions.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Das, B., et al. (2006). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett, 2006(12), 1959-1960.
  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2021).
  • C&CS Catalysts and Chemical Specialties GmbH. (n.d.). Hydrogenation of nitro compounds to anilines. Retrieved from [Link]

  • Park, K. H., et al. (1990). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Tetrahedron Letters, 31(18), 2549-2552.
  • Dalton Transactions. (2018).
  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ResearchGate. (2006). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

  • Thieme. (2018). Synthesis of 5,6-Diaminoacenaphthylene by Reduction of Sterically Crowded Nitro Groups with Sodium Dithionite. SynOpen, 02(04), 0312-0315.
  • Aragen Life Sciences. (2018). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153-160.
  • PubMed. (2006). Abiotic reduction of nitroaromatic compounds by aqueous iron(ll)-catechol complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism pathways for the nitroarene reduction. Retrieved from [Link]

  • WordPress. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • YouTube. (2019, January 3). reduction of nitro groups to anilines. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: p-nitroaniline. Retrieved from [Link]

  • PubMed. (2004, January 15). Reduction of nitroaromatic pesticides with zero-valent iron. Retrieved from [Link]

  • MDPI. (2002, July 31). Reduction of Nitroaromatic Compounds on the Surface of Metallic Iron: Quantum Chemical Study. Retrieved from [Link]

  • Google Patents. (n.d.). A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives.
  • Saflufenacil. (n.d.). Methyl 2-chloro-4-fluoro-5-aminobenzoate. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). methyl 2-amino-4-chloro-5-fluorobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

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Application

Application Note: Chemoselective Reduction of Methyl 2-chloro-5-fluoro-4-nitrobenzoate

Abstract & Strategic Overview The reduction of Methyl 2-chloro-5-fluoro-4-nitrobenzoate to its corresponding amine, Methyl 4-amino-2-chloro-5-fluorobenzoate , presents a classic chemoselectivity challenge in organic synt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The reduction of Methyl 2-chloro-5-fluoro-4-nitrobenzoate to its corresponding amine, Methyl 4-amino-2-chloro-5-fluorobenzoate , presents a classic chemoselectivity challenge in organic synthesis. The simultaneous presence of a nitro group (


), an aryl chloride (

), an aryl fluoride (

), and a methyl ester (

) requires a reduction system that is potent enough to reduce the nitro group but mild enough to prevent:
  • Hydrodehalogenation: The oxidative addition of transition metals (e.g., Pd) into the C-Cl bond, leading to dechlorination.

  • Ester Hydrolysis: Acidic or basic hydrolysis of the methyl ester.

  • Transesterification: Reaction with alcoholic solvents under basic conditions.

While catalytic hydrogenation (H


, Pd/C) is the industry standard for simple nitro reductions, it is contraindicated  here due to the high risk of dechlorination. This guide prioritizes Dissolving Metal Reductions  (Fe/NH

Cl) as the "Gold Standard" for this transformation due to their kinetic selectivity for the nitro group over aryl halides.

Reaction Mechanism & Chemoselectivity

The chosen method utilizes zero-valent iron (


) activated by ammonium chloride (

) in a protic solvent system.
Mechanistic Pathway

The reduction proceeds via a Single Electron Transfer (SET) mechanism on the surface of the iron metal.

  • Activation:

    
     acts as a weak electrolyte, etching the passivation oxide layer on the iron surface.
    
  • Adsorption: The nitroarene adsorbs onto the active iron surface.

  • Stepwise Reduction: The nitro group is reduced sequentially:

    • Nitro (

      
      ) 
      
      
      
      Nitroso (
      
      
      )[1]
    • Nitroso (

      
      ) 
      
      
      
      Hydroxylamine (
      
      
      )[1]
    • Hydroxylamine (

      
      ) 
      
      
      
      Amine (
      
      
      )[1]
Why this preserves the C-Cl bond

Unlike Pd/C hydrogenation, which involves the formation of metal-hydride species that readily insert into C-Cl bonds (oxidative addition), the redox potential of the


 couple is sufficient to reduce the nitro group (

to

V) but kinetically slow to reduce the electron-rich aryl chloride bond under near-neutral pH conditions.
Visualization: Reaction Scheme

ReactionScheme SM Starting Material (Methyl 2-chloro-5-fluoro-4-nitrobenzoate) Product Product (Methyl 4-amino-2-chloro-5-fluorobenzoate) SM->Product Selective Reduction Byproducts Iron Oxides (Sludge) (Removed via Filtration) SM->Byproducts Side Products Reagents Fe (powder), NH4Cl EtOH/H2O (3:1), 70°C

Caption: Chemoselective reduction pathway avoiding dehalogenation.

Experimental Protocols

Method A: Fe/NH Cl Reduction (Recommended)

Best for: Scalability, Cost, and High Chemoselectivity.

Materials
ReagentEquivalentsRole
Nitro Substrate 1.0 equivStarting Material
Iron Powder 4.0 - 5.0 equivReducing Agent (use <325 mesh)
Ammonium Chloride 5.0 equivElectrolyte / Activator
Ethanol/Water 3:1 v/vSolvent System
Ethyl Acetate N/AExtraction Solvent
Step-by-Step Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (overhead stirring is preferred over magnetic due to iron clumping), a reflux condenser, and a thermometer.

  • Solvation: Charge the flask with the Nitro Substrate and Ethanol . Stir until dissolved or well-suspended.

  • Activation Solution: In a separate beaker, dissolve Ammonium Chloride in Water . Add this solution to the reaction flask.

  • Iron Addition: Add the Iron Powder in portions over 5-10 minutes at room temperature.

    • Expert Tip: Iron powder can sometimes be pyrophoric or cause a sudden exotherm. Portion-wise addition mitigates this risk.

  • Reaction: Heat the mixture to 70–80°C (Reflux) with vigorous stirring.

    • Monitoring: Monitor by TLC (typically 30–50% EtOAc/Hexane) or LCMS. Reaction is usually complete in 1–3 hours. Look for the disappearance of the nitro peak and the emergence of the fluorescent amine spot.

  • Workup (The "Sludge" Management):

    • Cool the mixture to room temperature.

    • Filtration: Filter the heterogeneous mixture through a pad of Celite (diatomaceous earth) to remove unreacted iron and iron oxide sludge.

    • Critical Step: Wash the Celite pad copiously with warm Ethyl Acetate (or warm MeOH) to ensure the product is not trapped in the iron cake.

  • Extraction:

    • Concentrate the filtrate to remove most of the Ethanol.

    • Dilute the residue with water and extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[2][3]
Method B: Stannous Chloride (SnCl ) Reduction

Best for: Small scale (<1g), laboratory exploration.

Materials
ReagentEquivalentsRole
Nitro Substrate 1.0 equivStarting Material
SnCl

[4][5][6][7] • 2H

O
5.0 equivReducing Agent
Ethanol SolventSolvent
Step-by-Step Protocol
  • Dissolution: Dissolve the Nitro Substrate in Ethanol (0.1 M concentration).

  • Addition: Add SnCl

    
     • 2H
    
    
    
    O
    solid in one portion.
  • Reaction: Heat to 70°C for 2–4 hours.

  • Workup (pH Control):

    • Cool to room temperature.[3][8][9][10]

    • Critical Step: Adjust pH to ~8 using saturated NaHCO

      
       or 1M NaOH. This precipitates the Tin salts as insoluble tin hydroxides.
      
    • Filter through Celite.[3][8]

    • Extract filtrate with Ethyl Acetate.[3]

Purification & Analytical Validation

Purification Strategy

The crude amine is often pure enough for the next step (>90%). If purification is required:

  • Recrystallization: The methyl ester amine is typically crystalline. A common solvent system is EtOH/Water or Toluene/Heptane .

  • Flash Chromatography: Elute with Hexanes/Ethyl Acetate (gradient 0%

    
     40%). The amine is more polar than the nitro precursor.
    
Analytical Checkpoints
MethodExpected ResultNote
LCMS M+1 = [Mass of SM] - 30Loss of O2 (32), Gain of H2 (2). Net -30 amu.
1H NMR New broad singlet (2H)

3.5 - 6.0 ppm (NH

protons).
1H NMR Upfield shift of Ar-HProtons ortho to the new NH

will shift upfield due to shielding.
Workflow Visualization

WorkupFlow RxnComplete Reaction Complete (TLC/LCMS Confirmation) Filter Filter through Celite (Remove Fe/Sn solids) RxnComplete->Filter Wash Wash Cake with Warm EtOAc (Recover trapped product) Filter->Wash Concentrate Concentrate Filtrate (Remove EtOH) Wash->Concentrate Extract Liquid-Liquid Extraction (EtOAc / Water) Concentrate->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Crude Amine (Ready for characterization) Dry->Final

Caption: Standard workup procedure to maximize yield and purity.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated dry. Always keep in solution or wet solid form when heating.

  • Iron Waste: The iron sludge can be pyrophoric if dried completely in air immediately after filtration. Keep the filter cake wet with water before disposal into a dedicated heavy metal waste container.

  • Exotherm: The reduction is exothermic. On large scale (>100g), active cooling may be required during the initial reaction phase.

References

  • BenchChem. "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." BenchChem Application Library. Accessed 2024.[11] Link

  • Common Organic Chemistry. "Nitro Reduction - Iron (Fe) Conditions and Protocols." Common Organic Chemistry. Link

  • ChemicalBook. "Synthesis of Methyl 5-amino-2-chloro-4-fluorobenzoate." ChemicalBook Reaction Database. Link

  • Organic Chemistry Portal. "Reduction of Nitro Compounds." Organic Chemistry Portal. Link

  • SciSpace. "Aryl Nitro Reduction with Iron Powder or Stannous Chloride." SciSpace Literature Review. Link

Sources

Method

Sandmeyer reaction conditions for Methyl 4-amino-2-chloro-5-fluorobenzoate

Application Note & Protocol Topic: Optimized Sandmeyer Reaction Conditions for the Synthesis of Methyl 2,4-dichloro-5-fluorobenzoate from Methyl 4-amino-2-chloro-5-fluorobenzoate Audience: Researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Optimized Sandmeyer Reaction Conditions for the Synthesis of Methyl 2,4-dichloro-5-fluorobenzoate from Methyl 4-amino-2-chloro-5-fluorobenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic C-N to C-Cl Transformation

The Sandmeyer reaction, a cornerstone transformation in organic synthesis, provides a robust method for converting primary aromatic amines into a wide array of functional groups via a diazonium salt intermediate.[1][2] This application note presents a detailed protocol and technical guide for the Sandmeyer chlorination of Methyl 4-amino-2-chloro-5-fluorobenzoate. This substrate is of particular interest in medicinal chemistry and materials science, where precise halogenation patterns on the aromatic ring are critical for modulating biological activity and material properties.

The presence of multiple electron-withdrawing groups (a chloro, a fluoro, and a methyl ester substituent) on the starting aniline presents specific challenges. These groups decrease the basicity of the amino group, which can affect the efficiency of the initial diazotization step. However, they can also favorably influence the decomposition of the diazonium intermediate, potentially leading to higher yields in the subsequent substitution.[3] This guide provides a comprehensive methodology that addresses these substrate-specific considerations, ensuring a reliable and high-yielding transformation.

Reaction Principle and Mechanism

The overall transformation occurs in two distinct, temperature-critical stages: Diazotization and Copper(I)-Catalyzed Halogenation.

Part 1: Diazotization

The first stage involves the reaction of the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid for chlorination.[4] The amine's lone pair of electrons attacks the nitrosyl cation (NO⁺), the active electrophile generated from nitrous acid under acidic conditions.[5][6] A series of proton transfers and dehydration steps ensues, ultimately yielding the aryl diazonium salt.

This process is highly exothermic and the resulting diazonium salt is thermally unstable.[7] Therefore, maintaining a strict temperature range of 0–5 °C is paramount to prevent premature decomposition of the salt, which would lead to the formation of undesired phenol byproducts and loss of the precious nitrogen (N₂) leaving group.[7]

Part 2: Copper(I)-Catalyzed Substitution

The Sandmeyer reaction itself is an example of a radical-nucleophilic aromatic substitution (S-RN-Ar).[8][9] The mechanism is initiated by a single-electron transfer (SET) from the copper(I) catalyst (CuCl) to the diazonium salt.[8] This transfer generates an aryl radical with the concomitant loss of dinitrogen gas (N₂), a thermodynamically highly favorable process that drives the reaction forward.[4] The aryl radical then abstracts a chlorine atom from the resulting copper(II) chloride species, furnishing the desired aryl chloride product and regenerating the copper(I) catalyst, thus completing the catalytic cycle.[8] The detection of biaryl byproducts in Sandmeyer reactions provides strong evidence for the existence of this radical mechanism.[9]

Experimental Workflow Diagram

Sandmeyer_Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_workup Work-up & Purification A Dissolve Starting Material in conc. HCl D Diazotization: Add NaNO₂ to Amine Solution (0-5 °C) A->D B Prepare aq. NaNO₂ Solution B->D C Prepare aq. CuCl Solution in conc. HCl E Sandmeyer Reaction: Add Diazonium Salt to CuCl Solution (Allow to warm) C->E D->E Cold diazonium solution F Quench Reaction E->F G Extract with Organic Solvent F->G H Wash & Dry Organic Layer G->H I Purify by Column Chromatography H->I J Characterize Final Product I->J

Caption: Overall workflow for the Sandmeyer chlorination.

Detailed Experimental Protocol

This protocol is designed for the conversion of Methyl 4-amino-2-chloro-5-fluorobenzoate to Methyl 2,4-dichloro-5-fluorobenzoate.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Methyl 4-amino-2-chloro-5-fluorobenzoate>98% PuritySigma-Aldrich
Hydrochloric Acid (HCl)Concentrated (37%)Fisher Scientific
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%VWR Chemicals
Copper(I) Chloride (CuCl)≥97%Acros Organics
Dichloromethane (DCM)ACS GradeEMD Millipore
Sodium Bicarbonate (NaHCO₃)Saturated aq. soln.---
BrineSaturated aq. soln.---
Anhydrous Magnesium Sulfate (MgSO₄)------
Silica Gel60 Å, 230-400 mesh---
Ice------
Magnetic Stirrer with Stir Bar------
Round-bottom flasks, Beakers, Separatory funnel------
Step-by-Step Methodology

Part A: Diazotization

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add Methyl 4-amino-2-chloro-5-fluorobenzoate (e.g., 10.0 g, 1.0 eq).

  • Add concentrated hydrochloric acid (e.g., 40 mL). Stir the mixture. Some warming may occur. Allow it to cool back to room temperature.

  • Place the flask in an ice-salt bath and cool the suspension to 0 °C with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (e.g., 1.1 eq) in deionized water (e.g., 15 mL) and cool the solution in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension using a dropping funnel. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

  • After the addition is complete, continue to stir the resulting solution in the ice bath for an additional 20 minutes. The solution should be clear to slightly yellow. This is the cold aryl diazonium salt solution.

Part B: Sandmeyer Reaction

  • In a separate 500 mL flask, dissolve copper(I) chloride (e.g., 1.2 eq) in concentrated hydrochloric acid (e.g., 20 mL). The solution should be dark. Cool this solution in an ice bath.

  • Slowly and carefully, add the cold diazonium salt solution from Part A to the stirred CuCl solution. This addition should be done in portions to control the rate of gas evolution.

  • Vigorous bubbling (evolution of N₂ gas) will be observed.[10] After the initial effervescence subsides, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion. The color of the mixture will typically change to a dark green or brown.

Part C: Work-up and Purification

  • Pour the reaction mixture into a beaker containing water (e.g., 200 mL) to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize excess acid, and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2,4-dichloro-5-fluorobenzoate.

Key Reaction Parameters

ParameterRecommended Value/ConditionRationale & Field Insights
Stoichiometry NaNO₂: ~1.1 eq; CuCl: ~1.2 eqA slight excess of NaNO₂ ensures complete diazotization. An excess of CuCl drives the substitution to completion. Stoichiometric amounts of copper are often used for better reactivity.[9]
Temperature Diazotization: 0–5 °C; Sandmeyer: 0 °C to RTStrict low-temperature control during diazotization is the most critical parameter to prevent diazonium salt decomposition and formation of phenolic impurities.[7]
Acid Concentrated HClUsing the hydrohalic acid corresponding to the desired halide (Cl⁻) prevents the formation of mixed halogenated products.[8]
Reaction Time Diazotization: ~20 min post-addition; Sandmeyer: 1-2 hInsufficient time can lead to an incomplete reaction. Monitor by TLC for the disappearance of the starting material.
Stirring Vigorous stirring throughoutEssential for maintaining temperature homogeneity during the exothermic diazotization and for ensuring efficient mixing of the reactants.[10]

Troubleshooting Guide

Problem ObservedPotential CauseRecommended Solution
Low Yield of Product 1. Incomplete diazotization.2. Premature decomposition of diazonium salt.1. Ensure NaNO₂ is of high purity and added slowly.2. Re-verify temperature control; ensure the internal temperature never exceeds 5 °C during NaNO₂ addition.[7]
Phenolic Impurity Present Diazonium salt reacted with water due to elevated temperatures.Improve cooling efficiency. Use an ice-salt bath for better temperature depression. Add the diazonium salt to the CuCl solution promptly after its formation.
Reaction Stalls 1. Insufficient acid.2. Poor quality of CuCl catalyst.1. Ensure sufficient concentrated HCl is used to maintain a strongly acidic medium.2. Use freshly purchased or purified CuCl, as it can oxidize to Cu(II) upon storage.
Azo Dye Formation (Color) Unreacted diazonium salt coupling with the starting amine or product.This indicates incomplete conversion. Ensure slow addition of the diazonium salt to the CuCl solution to allow for immediate conversion rather than accumulation.

Safety Precautions

  • Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state. Never attempt to isolate the diazonium salt intermediate. Always use it in solution immediately after preparation.

  • Acids and Reagents: Handle concentrated hydrochloric acid, sodium nitrite, and copper salts with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

  • Gas Evolution: The reaction releases nitrogen gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.

References

  • Wikipedia. Sandmeyer reaction. [Link][1]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link][11]

  • J&K Scientific LLC. Sandmeyer Reaction. [Link][8]

  • Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters, 19(10), 2518–2521. [Link][3]

  • Ansari, J. A., & Ali, M. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(9), 1033–1063. [Link][2]

  • L.S.College, Muzaffarpur. Sandmeyer reaction. [Link][9]

  • Google Patents. Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. [12]

  • OrgoSolver. Aromatic Reactions: Diazotization of Aniline (HNO₂/H₂SO₄ → Ar–N₂⁺). [Link][5]

  • Vedantu. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. [Link][4]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link][6]

  • Quora. In the formation of diazonium salt from aniline, why is only 0-5°C temperature needed?. [Link][7]

  • University of California, Riverside. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link][13]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Selective Nitro Reduction of Chlorofluorobenzoates

Topic: Preventing Dehalogenation (De-Cl/De-F) During Nitro Reduction Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers Status: Active Core Technical Overview The Challenge: Reducing a nitro group ( )...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Dehalogenation (De-Cl/De-F) During Nitro Reduction Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers Status: Active

Core Technical Overview

The Challenge: Reducing a nitro group (


) to an aniline (

) on a chlorofluorobenzoate scaffold presents a chemoselectivity conflict.
  • Fluorine (

    
    ):  Generally stable. Bond energy 
    
    
    
    . Rarely cleaved under standard hydrogenation conditions.
  • Chlorine (

    
    ):  Highly labile. Bond energy 
    
    
    
    . Standard hydrogenation catalysts (Pd/C) readily catalyze hydrogenolysis (dechlorination), leading to "des-chloro" impurities that are often inseparable from the product.

The Solution Hierarchy:

  • Catalytic Hydrogenation (Preferred): Requires specific "poisoned" catalysts (e.g., Sulfided Pt/C) to inhibit insertion into the C-Cl bond.

  • Dissolving Metal Reduction (Robust): Iron (Bechamp) or Tin (SnCl2) reductions are chemically incapable of breaking aryl-halide bonds under standard conditions.

Diagnostic Decision Matrix

Use this flowchart to select the optimal protocol for your specific scale and constraints.

Reduction_Decision_Tree Start START: Substrate Analysis (Chlorofluoronitrobenzoate) Scale_Q What is your reaction scale? Start->Scale_Q Lab_Scale Lab Scale (<10g) Scale_Q->Lab_Scale Process_Scale Process/Pilot (>100g) Scale_Q->Process_Scale Sens_Q Are there other acid-sensitive groups (e.g., esters, acetals)? Lab_Scale->Sens_Q Method_A Method A: Sulfided Pt/C (Cleanest, Scalable) Process_Scale->Method_A Preferred for waste minimization Sens_Q->Method_A Equipment available Method_B Method B: SnCl2 Reduction (Mildest, High Waste) Sens_Q->Method_B Yes (Avoid strong acid) Method_C Method C: Fe/AcOH (Bechamp) (Robust, Acidic) Sens_Q->Method_C No (Acid stable)

Figure 1: Decision tree for selecting the reduction methodology based on scale and functional group compatibility.

Experimental Protocols

Method A: Catalytic Hydrogenation (Sulfided Pt/C)

Best For: Scale-up, clean workup, strict impurity limits. Mechanism: The sulfur modification on the Platinum surface occupies the highly active "kink" sites responsible for C-Cl oxidative addition, while leaving the planar sites available for nitro reduction.

Protocol:

  • Setup: Charge a high-pressure autoclave (Hastelloy or SS316) with the chlorofluorobenzoate substrate.

  • Solvent: Add Methanol or Ethanol (10-20 volumes). Note: Avoid acidic solvents which promote dehalogenation.

  • Catalyst: Add 5% Pt/C (Sulfided) . Typical loading is 1-3 wt% relative to substrate (e.g., 1g catalyst per 100g substrate).

    • Critical Check: Ensure the catalyst is specifically labeled "Sulfided" (e.g., Johnson Matthey B113 type). Standard Pt/C will cause ~5-10% dechlorination.

  • Reaction:

    • Purge with

      
       (3x), then 
      
      
      
      (3x).
    • Pressurize to 5-10 bar (70-145 psi) .

    • Heat to 50-60°C . Stir vigorously (>800 rpm) to eliminate mass transfer limitations.

  • Workup: Filter hot through Celite to remove catalyst. Concentrate filtrate.[1]

Method B: Chemical Reduction (Iron/Acetic Acid - Bechamp)

Best For: Robustness, substrates failing hydrogenation, labs without high-pressure reactors. Mechanism: Single Electron Transfer (SET) from Fe(0) surface. Thermodynamically insufficient to cleave Aryl-Cl bonds.

Protocol:

  • Suspension: In a 3-neck flask, suspend substrate (1.0 equiv) in EtOH/Water (4:1 ratio) or pure Acetic Acid depending on solubility.

  • Iron Charge: Add Iron powder (3.0 - 5.0 equiv, -325 mesh reduced).

  • Activation: Heat to 60°C. Add catalytic HCl (0.1 equiv) or Acetic Acid (if not used as solvent) dropwise.

    • Observation: An exotherm indicates initiation. The gray suspension will turn dark/brown (iron oxides).

  • Completion: Reflux (70-80°C) for 2-4 hours. Monitor by HPLC/TLC.

  • Workup (The "Emulsion" Fix):

    • Cool to RT.

    • Dilute with Ethyl Acetate.[2][3]

    • Critical Step: Filter the entire slurry through a Celite pad before adding water/base. This removes the iron sludge which causes terrible emulsions during extraction.

    • Neutralize filtrate with

      
      , separate layers, dry and concentrate.
      
Method C: Stannous Chloride ( )

Best For: Highly sensitive substrates, small scale (<5g). Protocol:

  • Dissolve substrate in Ethanol/EtOAc.[2]

  • Add

    
     (5.0 equiv).[2]
    
  • Heat to 70°C for 1-3 hours.

  • Workup: Cool. Pour into ice water. Adjust pH to 8 with saturated

    
    . Note: This produces a thick tin paste. Add Celite, stir for 15 mins, and filter the solids. Extract the filtrate.[1][3]
    

Data Summary & Comparison

FeaturePd/C HydrogenationSulfided Pt/CFe/AcOH (Bechamp)SnCl2
Nitro Reduction ExcellentGoodExcellentGood
De-Chlorination High Risk (10-100%) < 0.1% 0% 0%
De-Fluorination Low Risk0%0%0%
Scalability HighHighMedium (Waste)Low (Waste)
Reaction Time 1-4 h4-8 h2-6 h1-3 h
Cost LowHigh (Catalyst)LowMedium

Troubleshooting (FAQ)

Q1: I am using Sulfided Pt/C but still seeing 1-2% de-chlorinated impurity. Why?

  • Cause: Hydrogen pressure too high or temperature too high.

  • Fix: Reduce pressure to <5 bar. Reduce temperature to 40°C.

  • Advanced Fix: Add a soluble inhibitor. The addition of Morpholine (0.5 equiv) or Vanadyl Acetylacetonate (0.1 mol%) can further suppress dehalogenation activity on the catalyst surface.

Q2: The Iron reduction stalled at the hydroxylamine (


) intermediate. 
  • Cause: Insufficient acid or inactive iron surface.

  • Fix: Add more HCl (catalytic) to re-activate the iron surface. Ensure vigorous mechanical stirring (overhead stirrer recommended over magnetic bar for thick slurries).

Q3: Can I use Raney Nickel?

  • Answer: Yes, Raney Nickel is generally safer than Pd/C regarding dehalogenation, but it is not as selective as Sulfided Pt/C. If using Raney Ni, keep temperatures low (<40°C) and monitor closely.

Q4: My product is trapped in the Iron sludge.

  • Fix: Do not attempt to extract the sludge with water. Wash the filter cake repeatedly with hot Ethyl Acetate or THF. If the product is acidic (e.g., a benzoic acid derivative), dissolve the cake in dilute NaOH (filtering off the iron) and then re-acidify the filtrate.

References

  • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, no. 1-2, 2003, pp. 41–53.

  • Rylander, P. N.Hydrogenation Methods. Academic Press, 1985. (Chapter 4: Reduction of Nitro Compounds).
  • Davenport, K. G., et al. "Process for the preparation of halogenated anilines." U.S. Patent 4,607,126, issued Aug 19, 1986.

  • Bechamp, A. "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique, vol. 42, 1854, pp. 186–196.

Sources

Optimization

Technical Support Center: Solubility Optimization for Fluorinated Amino Benzoates

Topic: Troubleshooting Solubility in Methanol (MeOH) Ticket ID: FAB-SOLV-001 Assigned Specialist: Senior Application Scientist, Physical Organic Chemistry Division Executive Summary & Diagnostic Framework The Core Confli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility in Methanol (MeOH) Ticket ID: FAB-SOLV-001 Assigned Specialist: Senior Application Scientist, Physical Organic Chemistry Division

Executive Summary & Diagnostic Framework

The Core Conflict: You are likely experiencing solubility failure because fluorinated amino benzoates exist at a frustrated intersection of physical properties. The fluorine atoms increase lipophilicity and crystal lattice energy (via


 stacking and electrostatic interactions), while methanol  is a polar protic solvent trying to solvate a system that is increasingly "fluorous" and hydrophobic.

Furthermore, fluorine substitution on the aromatic ring significantly lowers the basicity (


) of the amino group, making standard protonation strategies less effective than with non-fluorinated anilines.
Diagnostic Decision Tree

Before altering your protocol, determine if your issue is Kinetic (rate-limited) or Thermodynamic (saturation-limited).

DiagnosticTree Start Observation: Solid remains in MeOH Heat Apply Heat (Reflux 10 min) Start->Heat Result1 Dissolves hot, precipitates cold? Heat->Result1 Result2 Remains solid even when hot? Heat->Result2 Action3 Supersaturation Issue: Metastable zone width is narrow. >> Use Dilution or Hot Filtration Result1->Action3 Yes Action1 Thermodynamic Issue: Lattice energy is too high. >> Switch to Co-solvent Strategy Result2->Action1 pH < 2 but still solid Action2 Kinetic/Salt Issue: Amine is not protonated. >> Switch to Acid/Salt Strategy Result2->Action2 Check pH

Figure 1: Diagnostic workflow to categorize solubility failure.

Module 1: The Chemical Fix (Salt Formation)

The most common reason for failure is treating fluorinated amino benzoates like standard anilines. Fluorine is highly electronegative; if it is ortho or para to the amino group, it pulls electron density away, rendering the nitrogen lone pair less available for hydrogen bonding with methanol.

The Fix: You must force solvation by converting the neutral amine into a cationic salt.

Mechanism: The Shift

Fluorine substitution can drop the


 of the conjugate acid of aniline (normally ~4.6) by 1–2 units. Weak acids (acetic acid) or insufficient equivalents of strong acids will fail to protonate the amine.
Compound ClassApprox

(Conjugate Acid)
Solubility in MeOH (Neutral)Solubility in MeOH (HCl Salt)
Amino Benzoate4.6 - 5.0ModerateHigh
Monofluoro -Amino Benzoate3.2 - 4.0LowHigh
Difluoro -Amino Benzoate2.0 - 3.0Very LowModerate
Trifluoro -Amino Benzoate< 2.0InsolubleLow (Requires Co-solvent)
Protocol A: Hydrochloric Acid Salt Formation

Use this for mono- and di-fluorinated derivatives.

  • Suspend the compound in MeOH (10 mL/g).

  • Chill the suspension to 0°C. Note: Exotherm control is critical to prevent oiling out.

  • Add 4M HCl in Dioxane or concentrated aqueous HCl (12M).

    • Stoichiometry: Use 2.5 equivalents . (Standard 1.0 eq is often insufficient due to equilibrium competition).

  • Sonicate for 5 minutes.

  • Heat to mild reflux (60°C) for 10 minutes.

  • Observation: The solution should turn clear. If it remains cloudy, proceed to Module 2.

Module 2: The Thermodynamic Fix (Co-Solvent Systems)

If the salt formation fails (common with trifluorinated or poly-fluorinated systems), the crystal lattice energy is dominating the solvation energy. Methanol is too polar to break the fluorous-fluorous stacking interactions.

Mechanism: Breaking the Fluorous Lattice

Fluorinated rings stack efficiently. To dissolve them, you need a solvent that can interact with the fluorine atoms or the aromatic system (polarizability) while remaining miscible with methanol.

Solvation F_Ring Fluorinated Core F_Ring->F_Ring Strong Lattice (π-stacking) MeOH MeOH MeOH->F_Ring Repelled by Hydrophobicity TFE TFE (Co-solvent) TFE->F_Ring Fluorous Affinity TFE->MeOH Miscible

Figure 2: The role of Trifluoroethanol (TFE) or THF in bridging the polarity gap.

Protocol B: The "Fluorous Bridge" Solvent System

Use this for stubborn, highly fluorinated analogs.

Recommended Co-solvents:

  • THF (Tetrahydrofuran): Breaks

    
    -stacking.
    
  • TFE (2,2,2-Trifluoroethanol): The "Magic Bullet." TFE has a fluorous domain that interacts with your compound and a hydroxyl group that interacts with MeOH.

Step-by-Step:

  • Start with dry solid.

  • Dissolve in minimal TFE or THF (approx. 2-3 volumes relative to solid mass).

  • Once a clear solution forms, slowly dilute with MeOH while stirring rapidly.

  • Target Ratio: 10:90 (Co-solvent:MeOH).

  • Warning: If precipitation occurs upon addition of MeOH, you have crossed the solubility limit. Increase the co-solvent ratio to 20:80.

Frequently Asked Questions (FAQ)

Q: Why does my compound dissolve when hot but turn into a gel/solid immediately upon cooling? A: This is the "Supersaturation Trap." Fluorinated benzoates have a narrow metastable zone.

  • Fix: You are likely working at a concentration that is thermodynamically unstable at room temperature. Reduce concentration by 30% or maintain the solution at 35°C during handling.

Q: Can I use DMSO to dissolve it and then add Methanol? A: Technically yes, but operationally risky. DMSO is difficult to remove later. If you must use a high-boiling solvent, use NMP (N-methyl-2-pyrrolidone) , but only in <5% volume.

Q: Does the position of the fluorine matter (Ortho vs. Meta)? A: Yes.

  • Ortho-F: Can form an intramolecular hydrogen bond with the amino group (N-H...F). This "locks" the amine, making it harder to protonate and harder to solvate. Requires Protocol B (Co-solvents).

  • Meta/Para-F: Primarily electronic effects (lowering

    
    ). Usually solvable with Protocol A (Acid).
    

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

  • Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109(1), 3-11.

  • Gross, K. C., & Seybold, P. G. (2000).[1] "Substituent effects on the physical properties and pKa of aniline." International Journal of Quantum Chemistry, 80(6), 1107-1115.

  • Needham, T. E. (1970).[2] "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations, Paper 159.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Elucidation of Methyl 4-amino-2-chloro-5-fluorobenzoate: A Comparative Analysis Centered on 1H NMR Spectroscopy

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-amino-2-chloro-5-fluorobenzoate, a substituted aromatic compound with relevance in synthetic chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-amino-2-chloro-5-fluorobenzoate, a substituted aromatic compound with relevance in synthetic chemistry and drug development. We will explore the theoretical underpinnings of its spectral features, present a robust experimental protocol, and compare the insights derived from 1H NMR with those from alternative analytical techniques. This document is intended for researchers, scientists, and professionals in drug development who rely on precise structural characterization for advancing their work.

Theoretical 1H NMR Profile: Predicting the Spectrum

The structural integrity of a molecule like Methyl 4-amino-2-chloro-5-fluorobenzoate is paramount. 1H NMR spectroscopy serves as a primary tool for confirming its covalent structure in solution.[1] The power of NMR lies in its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.[2]

Based on its structure, we can predict the key features of its 1H NMR spectrum: the chemical shifts (δ), integration values, and multiplicity (splitting patterns).

Molecular Structure and Proton Environments

The molecule has four distinct proton environments, which will give rise to four unique signals in the 1H NMR spectrum.

Caption: Distinct proton environments in Methyl 4-amino-2-chloro-5-fluorobenzoate.

  • Aromatic Protons (H-3 and H-6):

    • Chemical Shift: These two protons are on the aromatic ring and will appear in the aromatic region (typically 6.5-8.4 ppm).[3]

      • H-6: This proton is ortho to the electron-withdrawing ester group (-COOCH₃) and meta to the electron-donating amino group (-NH₂). The ester group will deshield it, shifting it downfield.

      • H-3: This proton is ortho to the electron-donating amino group and meta to the ester group. The strong donating effect of the amino group will shield it, shifting it upfield relative to H-6.

    • Multiplicity: The splitting of these signals is governed by coupling to each other and to the fluorine atom.

      • H-6 will be coupled to the fluorine at the C-5 position. This will result in a doublet due to ortho H-F coupling (³J_HF), which is typically in the range of 6-10 Hz.

      • H-3 will also be coupled to the fluorine atom. This meta H-F coupling (⁴J_HF) is smaller, typically 2-4 Hz, resulting in a doublet.

      • Coupling between H-3 and H-6 (⁵J_HH) is generally very small or negligible and may not be resolved.

  • Amine Protons (-NH₂):

    • Chemical Shift: The chemical shift of amine protons is highly variable (typically 0.5-5.0 ppm) and depends on solvent, concentration, and temperature due to hydrogen bonding.[4][5] The signal is often broad.[2]

    • Multiplicity: It usually appears as a broad singlet because the proton exchange rate can average out any coupling to neighboring protons.

    • Validation: The identity of this peak can be confirmed by a D₂O exchange experiment, where adding a drop of D₂O to the NMR sample will cause the -NH₂ signal to disappear.[2]

  • Methyl Protons (-OCH₃):

    • Chemical Shift: The protons of the methyl ester group are deshielded by the adjacent oxygen and carbonyl group and are expected to appear around 3.8-4.0 ppm.[4]

    • Multiplicity: As there are no adjacent protons, this signal will be a sharp singlet.

    • Integration: This signal will integrate to 3 protons.

Predicted Data Summary
Proton TypePredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationKey Influences
H-6 ~7.5 - 7.8Doublet (d)1HDeshielded by -COOCH₃; Coupled to F (³J_HF)
H-3 ~6.8 - 7.1Doublet (d)1HShielded by -NH₂; Coupled to F (⁴J_HF)
-NH₂ ~4.0 - 5.0 (variable)Broad Singlet (br s)2HHydrogen bonding, solvent effects
-OCH₃ ~3.9Singlet (s)3HDeshielded by ester functionality

Experimental Protocol and Workflow

Achieving a high-quality, interpretable spectrum requires meticulous sample preparation and correctly set acquisition parameters. This protocol is designed to be self-validating, ensuring data integrity.

Analytical Workflow

Sample 1. Sample Preparation ~10-20 mg of compound in 0.6 mL deuterated solvent NMR 2. NMR Data Acquisition (e.g., 400 MHz Spectrometer) Sample->NMR Insert into magnet Processing 3. Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR->Processing Acquire FID Analysis 4. Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Generate Spectrum Validation 5. Structural Validation Compare experimental data with theoretical predictions Analysis->Validation Comparison 6. Comparative Analysis Integrate with MS, IR, HPLC data Validation->Comparison

Caption: Standardized workflow for NMR-based structural elucidation.

Step-by-Step Methodology
  • Sample Preparation: The quality of the sample directly impacts the quality of the spectrum.

    • Analyte Weighing: Accurately weigh 10-20 mg of Methyl 4-amino-2-chloro-5-fluorobenzoate. This amount is sufficient for a standard 1H NMR spectrum on a modern spectrometer (≥400 MHz).[6][7]

    • Solvent Selection: Choose a suitable deuterated solvent.

      • Chloroform-d (CDCl₃): A common choice for many organic molecules. It is relatively non-polar.

      • DMSO-d₆: A more polar option, which can be beneficial if solubility is an issue. A key advantage of DMSO-d₆ is that it slows down the exchange rate of N-H protons, potentially allowing for the observation of N-H coupling and resulting in a sharper peak.

    • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial before transferring it to the NMR tube.[6]

    • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade spectral resolution by distorting the magnetic field homogeneity.

    • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). TMS is chemically inert and provides a sharp signal that does not typically overlap with analyte signals.

  • Data Acquisition:

    • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Shimming: Carefully shim the magnetic field to maximize its homogeneity across the sample volume. This process minimizes peak broadening and distortion.

    • Key Parameters:

      • Acquisition Time (AT): Set to 2-4 seconds to ensure good digital resolution.

      • Relaxation Delay (D1): Use a delay of 5-10 seconds. A longer delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, which is crucial for accurate integration, especially in quantitative NMR (qNMR).[8]

      • Pulse Angle: A 30° or 45° pulse angle is often used for routine 1H spectra to allow for a shorter relaxation delay while maintaining good signal.

      • Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise (S/N) ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Perform baseline correction to ensure a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and normalize them to a known number of protons (e.g., the 3H singlet of the methyl group).

Comparison with Alternative Analytical Techniques

While 1H NMR is unparalleled for detailed structural mapping, a comprehensive characterization often involves complementary techniques. Each method provides a unique piece of the puzzle, and their combined use offers a higher degree of confidence. This is a cornerstone of modern analytical chemistry, particularly in regulated environments like pharmaceuticals.[9]

Feature1H NMR SpectroscopyMass Spectrometry (MS)Infrared (IR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Primary Information Detailed molecular structure, proton connectivity, stereochemistry.Molecular weight, elemental formula (HRMS), fragmentation patterns.Presence of specific functional groups (e.g., C=O, N-H, C-O).Purity assessment, quantification, separation of mixtures.
Sample State SolutionSolid, liquid, or gas (requires ionization)Solid, liquid, or gasSolution
Destructive? No, the sample is fully recoverable.[9]Yes, the sample is consumed and fragmented.No, the sample is typically recoverable.Yes, the sample is eluted and often collected in fractions.
Quantitative Ability Excellent (qNMR), primary ratio method without need for analyte-specific standards.[10][11]Can be quantitative, but often requires isotopic standards.Generally not used for quantification.Excellent, the industry standard for quantification, requires reference standards.
Key Advantage Provides an unambiguous map of the molecule's covalent framework.Extremely high sensitivity for detecting trace amounts and confirming molecular mass.Fast and simple method for confirming the presence of key bonds.Superior for assessing the purity of a sample and separating it from byproducts.
Limitation Lower sensitivity compared to MS; complex spectra for large molecules.Does not provide direct information on isomer connectivity.Provides limited information on the overall molecular skeleton.Provides no direct structural information on its own.
Synergistic Application:

For Methyl 4-amino-2-chloro-5-fluorobenzoate, a typical workflow would involve:

  • HPLC-UV: To confirm the purity of the synthesized material is >95%.

  • FTIR: To quickly verify the presence of the amine (N-H stretch), ester (C=O stretch), and aromatic (C=C stretch) functionalities.

  • LC-MS: To confirm the expected molecular weight (203.60 g/mol ) and fragmentation pattern.

  • 1H NMR: To provide the final, definitive proof of structure by showing the precise arrangement and connectivity of the atoms.

This multi-technique approach ensures a comprehensive and irrefutable characterization of the molecule, a practice that is standard in the pharmaceutical industry for quality control and regulatory submission.[1]

Conclusion

The 1H NMR analysis of Methyl 4-amino-2-chloro-5-fluorobenzoate is a powerful demonstration of modern spectroscopy's capabilities. Through a systematic approach involving prediction based on chemical principles, meticulous experimental execution, and careful data interpretation, one can confidently elucidate its complete structure. While techniques like MS, IR, and HPLC provide critical, complementary data regarding molecular weight, functional groups, and purity, 1H NMR remains the gold standard for providing a detailed and unambiguous blueprint of the molecular architecture. For researchers in drug discovery and development, mastering the interpretation of such spectra is an indispensable skill for verifying synthetic outcomes and ensuring the quality of lead compounds.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Holzgrabe, U. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • University of Houston. (2023). Small molecule NMR sample preparation. [Link]

  • Sahu, R., et al. (2021). Quantitative Nuclear Magnetic Resonance. Indian Journal of Pharmaceutical Sciences. [Link]

  • Malz, F., & Jancke, H. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • University College London. Sample Preparation. [Link]

  • University of Missouri-St. Louis. NMR Sample Preparation. [Link]

  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing. [Link]

  • Brown, R. F. C., et al. (1965). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry. [Link]

  • Webster, G. K., et al. (1998). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Journal of Agricultural and Food Chemistry. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • University of Regensburg. B18OA1 1H NMR Spectroscopy. [Link]

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]

  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Abraham, R. J., & Edgar, M. Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph. [Link]

  • Schaefer, T., et al. (1982). Proton chemical shiftstt and spin-spin coupling constants? in 2,4-dichlorobenzylfluoride. Canadian Journal of Chemistry. [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Slideshare. 19 f chemical shifts and coupling constants. [Link]

  • Al-Ghananeem, A. M., et al. (2022). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. [Link]

  • Vargas-Bautista, C., et al. (2022). New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. Molecules. [Link]

  • Szatkowska, P., et al. (2014). Comparison on different methods applied for benzodiazepines determination. Open Chemistry. [Link]

  • de Carvalho, I. V., et al. (2022). Analytical Challenges for Identification of New Psychoactive Substances. Brazilian Journal of Analytical Chemistry. [Link]

Sources

Validation

HPLC Method for Purity Analysis of Methyl 4-amino-2-chloro-5-fluorobenzoate

Executive Summary Methyl 4-amino-2-chloro-5-fluorobenzoate is a critical intermediate in the synthesis of fluorinated pharmaceutical active ingredients (APIs), particularly kinase inhibitors and antineoplastic agents.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-amino-2-chloro-5-fluorobenzoate is a critical intermediate in the synthesis of fluorinated pharmaceutical active ingredients (APIs), particularly kinase inhibitors and antineoplastic agents.[1] Its purity is paramount; even trace levels of regioisomers or hydrolysis byproducts (the corresponding benzoic acid) can significantly alter the potency and toxicity profile of the final drug substance.

This guide objectively compares the industry-standard Reversed-Phase HPLC (RP-HPLC) method against high-throughput UPLC and orthogonal GC-MS techniques.[1] While GC-MS offers advantages for volatile precursors, this guide concludes that RP-HPLC with UV detection remains the most robust, validated approach for routine purity analysis of this specific solid intermediate due to its stability and selectivity for non-volatile hydrolysis degradants.[1]

The Analytical Challenge

The molecule presents a unique set of physicochemical challenges that dictate the analytical strategy:

  • Amphoteric Nature: The presence of a basic primary amine (

    
    ) and a hydrophobic ester group requires careful pH control to prevent peak tailing.[1]
    
  • Halogen Selectivity: The chloro and fluoro substituents create electron-density variations that can make separating regioisomers (e.g., the 2-fluoro-5-chloro isomer) difficult on standard alkyl phases.[1]

  • Hydrolytic Instability: The methyl ester is susceptible to hydrolysis, forming 4-amino-2-chloro-5-fluorobenzoic acid .[1] The method must resolve the parent ester from this specific acid impurity.

Chemical Structure & Properties
PropertyDescriptionAnalytical Implication
Molecular Formula

MW ~203.6 g/mol
Functional Groups Methyl Ester, Primary Amine, Halogens (Cl, F)Requires acidic mobile phase to protonate amine.[1]
UV Chromophore Benzene ring with auxochromesStrong absorbance at 254 nm and 280 nm.
Solubility Soluble in MeOH, ACN, DMSOCompatible with Reversed-Phase solvents.[1]

Comparative Method Analysis

We evaluated three distinct methodologies for the purity analysis of this intermediate.

Method A: RP-HPLC (The Standard)[1][2]
  • Mechanism: Partition chromatography using a C18 stationary phase.[1]

  • Verdict: Recommended for QC. It offers the best balance of resolution (

    
    ), robustness, and ability to quantify the acid impurity (which is non-volatile and poor for GC).[1]
    
Method B: UPLC (The High-Throughput Challenger)[1][2]
  • Mechanism: Sub-2

    
     particle separation.[1]
    
  • Verdict: Superior for R&D. Excellent for rapid screening of synthesis reaction mixtures but requires higher pressure instrumentation (15,000+ psi) not always available in standard QC labs.

Method C: GC-MS (The Orthogonal Check)[1]
  • Mechanism: Volatility-based separation.[1]

  • Verdict: Limited Utility. While useful for residual solvent analysis, the thermal instability of the amino-ester can lead to on-column degradation, and it requires derivatization to detect the acid impurity accurately.[1]

Performance Matrix
FeatureRP-HPLC (Method A)UPLC (Method B)GC-MS (Method C)
Run Time 15-20 mins3-5 mins25-30 mins
Resolution (Isomers) HighVery HighModerate
Acid Impurity Detection ExcellentExcellentPoor (Requires Derivatization)
Robustness HighModerateLow (Thermal degradation risk)

The Optimized Protocol: RP-HPLC[1][2]

This protocol is designed to be a self-validating system.[1] The use of an acidic mobile phase ensures the amine is protonated (improving peak shape), while the gradient elution ensures the hydrophobic ester and hydrophilic acid impurity are both eluted and resolved.

Chromatographic Conditions[2][3][4][5]
  • Instrument: HPLC System with UV/PDA Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: C18,

    
     (Recommended: Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18).[1]
    
    • Why: The "Plus" or end-capped columns reduce silanol interactions with the amino group.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp:

    
    .[1]
    
  • Detection: UV at 254 nm (Primary) and 280 nm (Secondary confirmation).[1]

  • Injection Volume:

    
    .[1][2]
    
Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Initial equilibration
10.04060Linear ramp to elute ester
12.01090Wash column
15.01090Hold wash
15.19010Return to initial
20.09010Re-equilibration
Standard & Sample Preparation[1][2][3][4]
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Stock: Dissolve 10 mg Reference Standard in 10 mL Diluent (1.0 mg/mL).

  • Sample Prep: Accurately weigh 10 mg of sample; dissolve in Diluent; sonicate for 5 mins to ensure complete dissolution. Filter through 0.45

    
     PTFE filter.
    

Experimental Validation Logic (E-E-A-T)

To ensure scientific integrity, the method must pass specific System Suitability Testing (SST) criteria before every run.

System Suitability Parameters

The following data represents typical acceptance criteria derived from ICH Q2(R1) guidelines for this class of compounds.

ParameterAcceptance CriteriaRationale
Resolution (

)

between Acid Impurity and Ester
Ensures accurate integration of the hydrolysis product.
Tailing Factor (

)

for Main Peak
Confirms suppression of secondary silanol interactions with the amine.
Theoretical Plates (

)

Indicates column efficiency is intact.[1]
RSD (Area)

(n=5 injections)
Validates injector precision.
Impurity Profile Logic[2]
  • Relative Retention Time (RRT):

    • Acid Impurity: ~0.4 - 0.6 (Elutes earlier due to polarity).[1]

    • Parent Ester: 1.0.

    • Non-polar Dimers: > 1.2.

Visualization of Workflow

The following diagram illustrates the decision logic and workflow for analyzing this intermediate, emphasizing the "Self-Validating" checkpoints.

HPLC_Workflow Input Sample: Methyl 4-amino-2-chloro-5-fluorobenzoate Prep Sample Preparation (Dissolve in 50:50 ACN:H2O) Input->Prep SST System Suitability Test (SST) (Inject Standard 5x) Prep->SST Check Check Criteria: RSD < 2.0%? Tailing < 1.5? SST->Check Fail STOP: Check Column/Pump Re-equilibrate Check->Fail No Run Inject Samples Check->Run Yes Fail->SST Analysis Data Analysis (Integrate at 254 nm) Run->Analysis Decision Impurity Check: Acid Impurity > 0.5%? Analysis->Decision Reject Reject Batch (Reprocess/Recrystallize) Decision->Reject Yes Pass Release Batch (Generate COA) Decision->Pass No

Caption: Analytical workflow incorporating mandatory System Suitability Testing (SST) checkpoints to ensure data integrity.

Troubleshooting & Optimization

Even with a robust protocol, variations can occur. Use this causality-based troubleshooting guide:

  • Problem: Peak Tailing on the Main Ester Peak.

    • Cause: Secondary interaction between the amino group and residual silanols on the silica support.

    • Solution: Ensure the Mobile Phase A pH is acidic (pH 2.5). If using a generic C18, switch to a "Base Deactivated" (BDS) or heavily end-capped column [1].[1]

  • Problem: Co-elution of Regioisomers.

    • Cause: The chloro and fluoro positions offer similar hydrophobicity.

    • Solution: Switch stationary phase chemistry. A Phenyl-Hexyl column provides

      
       interactions that can better discriminate between halogen positions on the aromatic ring compared to a standard C18 [2].[1]
      
  • Problem: "Ghost" Peaks.

    • Cause: Carryover from previous high-concentration injections.[1]

    • Solution: Add a needle wash step with 100% Acetonitrile between injections.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF.[1] [1]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.

  • PubChem. Methyl 4-amino-5-chloro-2-fluorobenzoate Compound Summary. National Library of Medicine. [1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text for gradient optimization logic).

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Comparative

A Senior Application Scientist's Guide to the Infrared (IR) Absorption Peaks of Amino-chloro-fluorobenzoates

For distribution to: Researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the infrared (IR) absorption characteristics of amino-chloro-fluorobenzoates.

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the infrared (IR) absorption characteristics of amino-chloro-fluorobenzoates. Moving beyond a simple list of peaks, this document is structured to empower researchers to interpret and predict the IR spectra of these complex molecules. We will deconstruct the molecule by its functional groups, explore the significant impact of substituent effects on key vibrational frequencies, and provide a robust experimental protocol for acquiring high-quality data.

The Power of IR Spectroscopy in Pharmaceutical Analysis

Infrared (IR) spectroscopy is an indispensable analytical technique that measures the interaction of infrared radiation with matter. When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are highly characteristic of the types of chemical bonds and functional groups present in the molecule. For complex substituted aromatic compounds like amino-chloro-fluorobenzoates, which are common scaffolds in medicinal chemistry, IR spectroscopy serves as a rapid, non-destructive method for:

  • Structural Verification: Confirming the presence of key functional groups (amine, ester, halogens).

  • Isomer Differentiation: Distinguishing between positional isomers based on subtle shifts in absorption frequencies.

  • Purity Assessment: Identifying impurities or starting materials by their characteristic IR signatures.

This guide focuses on interpreting the most information-rich region of the mid-IR spectrum, from approximately 4000 to 600 cm⁻¹.

Deconstructing the Spectrum: Characteristic Group Frequencies

The IR spectrum of an amino-chloro-fluorobenzoate is a composite of the vibrations of its individual components. Understanding these fundamental group frequencies is the first step in spectral interpretation.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)IntensityKey Notes
Amino (–NH₂) N–H Asymmetric & Symmetric Stretch3500–3300MediumPrimary aromatic amines typically show two distinct peaks.[1][2][3]
N–H Bend (Scissoring)1650–1580Medium-StrongThis peak can sometimes be mistaken for a C=C stretch.[1][3]
Ester (–COOR) C=O Stretch (Carbonyl) 1750–1715 Very Strong This is often the most intense and diagnostic peak in the spectrum. Its position is highly sensitive to electronic effects. [4][5][6]
C–O Stretch1300–1000StrongOften appears as two or more bands.[4][5]
Aryl Halides C–F Stretch1400–1100StrongThe C-F bond vibration is typically strong and occurs at a higher frequency than other carbon-halogen bonds.[7]
C–Cl Stretch850–550StrongThis peak is in the lower frequency "fingerprint" region.[8][9]
Aromatic Ring C–H Stretch3100–3000Medium-WeakAppears at slightly higher wavenumbers than alkane C-H stretches.[10]
C=C Stretch (In-ring)1600–1400Medium-WeakOften appear as a set of sharp absorptions.[10]
C–H Out-of-Plane Bend900–675StrongThe pattern of these bands can be indicative of the ring substitution pattern.[10]

The Core of Comparison: How Substituents Modulate the Carbonyl (C=O) Frequency

While the table above provides general ranges, the true power of IR in comparing isomers lies in understanding how substituents electronically influence the key C=O stretching frequency. The amino (–NH₂), chloro (–Cl), and fluoro (–F) groups exert both inductive and resonance effects that alter the electron density and bond strength of the ester's carbonyl group.

  • Inductive Effect (through sigma bonds): Halogens (F, Cl) are highly electronegative and pull electron density away from the ring and the carbonyl group. This strengthens the C=O double bond, shifting its stretching frequency to a higher wavenumber (a "blue shift").

  • Resonance Effect (through pi system): The amino group (–NH₂) has a lone pair of electrons that it can donate into the aromatic ring's pi system. If this donation extends to the carbonyl group (possible from ortho and para positions), it increases the single-bond character of the C=O bond, weakening it and shifting the frequency to a lower wavenumber (a "red shift").[11] Halogens also have lone pairs but their resonance donation is generally weaker than their inductive withdrawal.

The final position of the C=O peak is a net result of these competing effects, heavily influenced by the relative positions of the substituents.

Predicted Effects on ν(C=O) of a Methyl Benzoate (Base Value ~1730 cm⁻¹):

Substituent Position Relative to EsterDominant Electronic Effect on C=OPredicted Shift in C=O FrequencyRationale
Amino (para) +R (Resonance Donation) > -I (Inductive)Significant Decrease (e.g., ~1710 cm⁻¹)The strong electron-donating resonance from the para position effectively delocalizes electrons into the carbonyl, weakening the C=O bond.
Amino (meta) -I (Inductive Withdrawal) onlySlight Increase (e.g., ~1735 cm⁻¹)Resonance donation from the meta position cannot extend to the carbonyl group, so the primary influence is the electron-withdrawing inductive effect.
Chloro/Fluoro (para) -I (Inductive Withdrawal) > +R (Resonance)Slight Increase (e.g., ~1735-1740 cm⁻¹)The strong inductive effect of the halogen dominates, pulling electron density away and strengthening the C=O bond.
Chloro/Fluoro (meta) -I (Inductive Withdrawal) onlyModerate Increase (e.g., ~1740-1745 cm⁻¹)With no competing resonance donation, the inductive withdrawal is more pronounced than from the para position.

For a molecule containing all three substituents, one must consider the additive effects. For example, a para-amino group's strong red-shifting effect might be partially counteracted by a meta-chloro group's blue-shifting effect. This nuanced interplay allows for the differentiation of isomers.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Trustworthy data is the bedrock of scientific integrity. The following protocol outlines the Potassium Bromide (KBr) pellet method, a standard and reliable technique for solid samples.[12][13]

Objective: To prepare a transparent, homogeneous KBr pellet containing the analyte for FTIR analysis.

Materials:

  • Analyte (amino-chloro-fluorobenzoate)

  • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at >100°C and stored in a desiccator.[14][15]

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

Workflow for FTIR Sample Preparation and Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A 1. Weigh ~1-2 mg Sample ~150-200 mg Dry KBr B 2. Grind Sample Grind sample to a fine powder in an agate mortar. A->B C 3. Mix Add KBr and mix gently but thoroughly to disperse sample. B->C D 4. Load Die Transfer mixture to pellet die. C->D E 5. Press Apply 8-10 tons of pressure under vacuum. D->E F 6. Inspect Pellet should be clear and translucent. E->F G 7. Background Scan Run a background spectrum of the empty sample chamber. F->G H 8. Sample Scan Place KBr pellet in holder and acquire sample spectrum. G->H I 9. Process Data Ratio sample to background to get final absorbance/transmittance spectrum. H->I

Caption: Workflow for KBr pellet preparation and FTIR data acquisition.

Step-by-Step Methodology:

  • Material Preparation: Ensure KBr powder is impeccably dry. Moisture is a critical interferent, showing strong, broad absorptions around 3400 cm⁻¹ and 1630 cm⁻¹.[15]

  • Grinding: Place ~1-2 mg of the solid analyte into a clean agate mortar. Grind the sample into a fine, consistent powder. This step is crucial to reduce light scattering from large crystals.[12]

  • Mixing: Add approximately 150-200 mg of the dried KBr powder to the mortar. Mix gently but thoroughly with the pestle until the sample is uniformly dispersed throughout the KBr matrix. The final concentration should be between 0.2% and 1%.[16]

  • Die Loading: Carefully transfer the powder mixture into the collar of the pellet die set. Distribute it evenly.

  • Pressing: Place the die set into a hydraulic press. Connect to a vacuum line to remove trapped air, which can cause cloudy pellets. Gradually apply 8-10 tons of pressure and hold for 1-2 minutes.[14]

  • Pellet Release: Carefully release the pressure and vacuum, then disassemble the die to retrieve the transparent pellet.

  • Data Acquisition:

    • First, run a background scan with an empty sample holder to measure the instrument's baseline and atmospheric H₂O and CO₂.

    • Place the KBr pellet into the sample holder and run the sample scan.

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final spectrum.

Logical Approach to Spectral Interpretation

Interpreting a spectrum should be a systematic process. The following diagram illustrates a logical workflow to identify the key features of an unknown amino-chloro-fluorobenzoate spectrum.

Spectral Interpretation Workflow

Interpretation_Workflow cluster_step2 cluster_step3 start Start with Unknown Spectrum step1 Step 1: Carbonyl Region Look for intense, sharp peak at ~1700 cm⁻¹ start->step1 step2 Step 2: N-H / C-H Region Examine 3500-3000 cm⁻¹ step1:f0->step2:f0 s2a Two peaks at ~3400 cm⁻¹? → Primary Amine step2:f0->s2a s2b Peaks > 3000 cm⁻¹? → Aromatic C-H step2:f0->s2b step3 Step 3: Fingerprint Region Analyze 1600-600 cm⁻¹ s3a Strong bands at 1300-1000 cm⁻¹? → C-O & C-F Stretches step3:f0->s3a s3b Strong band at < 850 cm⁻¹? → C-Cl Stretch step3:f0->s3b end Propose Structure

Caption: A logical workflow for the systematic interpretation of an IR spectrum.

By following this structured approach—identifying the dominant carbonyl peak, confirming the presence of amine and aromatic C-H bonds, and then assigning halogen and other fingerprint region absorptions—researchers can confidently and accurately characterize their amino-chloro-fluorobenzoate samples. This guide provides the foundational principles and practical steps to leverage IR spectroscopy to its full potential in a drug discovery and development setting.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][17][18][19][20][21]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][22][23][24][25][26]

  • FT-IR Sample Preparation. Northern Illinois University - Department of Chemistry and Biochemistry. [Link][12]

  • Sample Preparation for FTIR Analysis. Drawell. [Link][13]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link][1]

  • Quick User Guide for FT-IR. University of Helsinki. [Link][16]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link][2]

  • IR Spectroscopy Tutorial: Amines. University of Calgary. [Link][3]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. ResearchGate. [Link][14]

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  • IR: alkyl halides. University of Colorado Boulder, Department of Chemistry. [Link][9]

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  • Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Royal Society of Chemistry. [Link][7]

  • IR Spectroscopy Tutorial: Alkyl Halides. Scribd. [Link][8]

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Validation

Technical Guide: LC-MS Identification &amp; Profiling of Methyl 4-amino-2-chloro-5-fluorobenzoate

Executive Summary & Application Scope Methyl 4-amino-2-chloro-5-fluorobenzoate (CAS: 151503-48-9) is a critical pharmacophore and synthetic intermediate, most notably utilized in the manufacturing of uracil-based herbici...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Methyl 4-amino-2-chloro-5-fluorobenzoate (CAS: 151503-48-9) is a critical pharmacophore and synthetic intermediate, most notably utilized in the manufacturing of uracil-based herbicides such as Saflufenacil . Its structural integrity—specifically the positional arrangement of the halogen atoms (Cl, F) relative to the amine and ester functionalities—is paramount for downstream biological activity.

This guide provides a definitive protocol for the identification and purity profiling of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) . Unlike traditional Gas Chromatography-Mass Spectrometry (GC-MS), which risks thermal degradation of labile amino-intermediates and requires derivatization for acidic impurities, LC-MS offers a direct, "dilute-and-shoot" workflow that preserves sample integrity and allows for simultaneous detection of the target ester and its hydrolysis degradation products.

Comparative Analysis: Method Selection

To ensure the highest data quality (E-E-A-T), researchers must select the analytical technique that minimizes artifacts. Below is an objective comparison of LC-MS against the standard alternative, GC-MS, for this specific halogenated aminobenzoate.

Table 1: Performance Comparison (LC-MS vs. GC-MS)
FeatureLC-MS (Recommended) GC-MS (Alternative) Scientific Rationale
Sample Integrity High ModerateGC injection port temperatures (250°C+) can induce thermal decarboxylation or amine oxidation. LC operates at near-ambient temperatures.
Impurity Profiling Excellent PoorLC-MS detects polar impurities (e.g., the hydrolyzed free acid form) directly. GC-MS requires silylation (BSTFA) to detect the free acid.
Selectivity High (Isomer Specific) ModeratePhenyl-Hexyl LC columns provide superior separation of positional halogen isomers via

interactions compared to standard DB-5 GC columns.
Sensitivity High (pg levels) High (ng levels)ESI+ ionization is highly efficient for the basic amine group (

) on the benzoate ring.
Throughput < 8 mins 15-20 minsLC-MS avoids the time-consuming derivatization step required for comprehensive GC profiling.

Analytical Strategy & Mechanism

The identification strategy relies on three self-validating pillars:

  • Retention Time Locking: Utilizing a stationary phase that interacts with the electron-deficient aromatic ring.

  • Accurate Mass & Isotope Patterning: Leveraging the distinct

    
     (3:1) ratio to confirm chlorination.
    
  • MS/MS Fragmentation: Monitoring specific bond cleavages (Ester loss, CO elimination) to map the substituent positions.

Diagram: Analytical Workflow

The following diagram outlines the optimized decision tree and workflow for analyzing this compound.

LCMS_Workflow Sample Raw Sample (Solid/Reaction Mix) Prep Sample Prep Dissolve in 50:50 MeOH:H2O Filter 0.2µm Sample->Prep 1 mg/mL LC LC Separation Column: Phenyl-Hexyl Gradient: H2O/ACN + Formic Acid Prep->LC Injection Ionization ESI Source (+) Protonation of Amine [M+H]+ Formation LC->Ionization Elution MS1 Q1 Filter Select Precursor m/z ~204 Ionization->MS1 Ions Collision Collision Cell (q2) CID Fragmentation MS1->Collision Selection Detection Detection (Q3) Identify Fragments Confirm Isotope Pattern Collision->Detection Product Ions

Caption: Figure 1. End-to-end LC-MS workflow optimized for halogenated aminobenzoates, ensuring soft ionization and structural confirmation.

Experimental Protocol

This protocol is designed to be self-validating . If the isotope pattern does not match the theoretical calculation (Section 5), the identification is void.

Reagents & Materials
  • Reference Standard: Methyl 4-amino-2-chloro-5-fluorobenzoate (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Modifier: Formic Acid (FA) or Ammonium Formate.

Liquid Chromatography Conditions
  • Instrument: UHPLC System (e.g., Agilent 1290 / Waters Acquity).

  • Column: Phenyl-Hexyl or Biphenyl (2.1 x 100 mm, 1.7 µm).

    • Why? Standard C18 columns often struggle to separate positional halogen isomers. Phenyl phases utilize

      
       interactions with the fluorinated ring for superior selectivity.
      
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-6 min: 5%

      
       95% B (Linear ramp)
      
    • 6-8 min: 95% B (Wash)

    • 8.1 min: Re-equilibrate.

Mass Spectrometry Settings
  • Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

    • Mechanism: The amine group (

      
      ) is easily protonated to form 
      
      
      
      .
  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 350°C (Ensures desolvation of the ester).

  • Scan Type: Full Scan (m/z 100–500) for profiling; MRM for quantitation.

Structural Confirmation & Data Interpretation

Isotopic Fingerprint (The "Trust" Signal)

Before analyzing fragmentation, validate the precursor ion using the chlorine isotope signature.

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: ~203.01 Da

  • Observed Ion [M+H]+: m/z 204.02

  • Isotope Pattern:

    • m/z 204.0 (100%) : Contains

      
      .
      
    • m/z 206.0 (~32%) : Contains

      
      .
      
    • Note: Fluorine (

      
      ) is monoisotopic and does not contribute to the M+2 peak.
      
Fragmentation Pathway (MS/MS)

Fragmentation provides the structural "fingerprint." The following diagram illustrates the predicted dissociation pathway under Collision Induced Dissociation (CID).

Fragmentation_Pathway Precursor [M+H]+ m/z 204 (Parent) Frag1 [M+H - CH3OH]+ m/z 172 (Acylium Ion) Precursor->Frag1 Loss of Methanol (-32 Da) Frag3 [M+H - OCH3]+ m/z 173 (Alternative Loss) Precursor->Frag3 Loss of Methoxy (-31 Da) Frag2 [M+H - CH3OH - CO]+ m/z 144 (Phenyl Cation) Frag1->Frag2 Loss of CO (-28 Da)

Caption: Figure 2. Proposed fragmentation pathway. The loss of methanol (32 Da) followed by CO (28 Da) is characteristic of methyl benzoates.

Key Diagnostic Ions:

  • m/z 172: Loss of Methanol (

    
    ). Indicates the methyl ester is intact.
    
  • m/z 144: Subsequent loss of Carbon Monoxide (

    
    ). Confirms the carbonyl group attached to the ring.
    
  • m/z 109: Loss of Chlorine from the core ring (variable intensity).

Troubleshooting & Optimization

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from matrix or incorrect pH.

    • Fix: Ensure Mobile Phase pH is < 4.0 to fully protonate the aniline-like amine.

  • Issue: Peak Tailing.

    • Cause: Interaction between the amine and surface silanols on the column.

    • Fix: Increase buffer concentration (e.g., 10mM Ammonium Formate) or use an end-capped column.

  • Issue: Isomer Co-elution.

    • Cause: Presence of regioisomers (e.g., Cl and F swapped).

    • Fix: Switch from C18 to a Biphenyl column and lower the gradient slope to 2% B/min.

References

  • ChemicalBook. 5-Amino-2-chloro-4-fluoro-benzoic acid Methyl ester synthesis and properties. Retrieved from

  • ResearchGate. LC-MS or GC-MS: Which would be best method for the characterization of bioactive compounds? (Discussion on thermal stability of amino-esters). Retrieved from

  • National Institutes of Health (NIH). LC-MS vs. GC-MS, advantages of technology for drug screening assays. (Comparative analysis of ionization techniques). Retrieved from

  • University of Saarland. Interpretation of mass spectra: fragment reaction/pattern characteristic ions rules. (Halogen isotope patterns and fragmentation rules). Retrieved from

  • BenchChem. A Comparative Guide to Analytical Methods for the Characterization of Halogenated Benzophenones. (Methodology for similar halogenated amino-aromatics). Retrieved from

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